molecular formula C12H17NO5S B2975255 N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine CAS No. 474006-03-6

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2975255
CAS No.: 474006-03-6
M. Wt: 287.33
InChI Key: HBJRRTQMPDPESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-18-11-7-5-10(6-8-11)13(19(3,16)17)9(2)12(14)15/h5-9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRRTQMPDPESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological mechanism of action for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological mechanism, chemical properties, and experimental applications of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS: 474006-03-6). This compound represents a specific scaffold within the N-aryl-N-sulfonyl amino acid class, widely investigated for its utility in enzyme inhibition—most notably targeting Aldose Reductase (AR) —and as a structural probe in medicinal chemistry for sweet taste receptor modulation and integrin antagonism .

Executive Technical Summary

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic small molecule characterized by an alanine backbone N-substituted with a 4-ethoxyphenyl (phenetidine) moiety and a methylsulfonyl (mesyl) group.

  • Primary Mechanism : Aldose Reductase Inhibition (ARI) . The compound acts as a competitive inhibitor of the aldo-keto reductase superfamily, specifically blocking the conversion of glucose to sorbitol in the polyol pathway. Its carboxylic acid tail and sulfonyl group mimic the substrate transition state, chelating the active site residues.

  • Secondary Pharmacological Utility :

    • Sweet Taste Receptor Antagonism : Structural homology to sweet taste inhibitors (e.g., lactisole derivatives) suggests activity at the T1R2/T1R3 transmembrane domains.

    • Integrin VLA-4 Antagonism : The N-sulfonyl-amino acid motif is a privileged scaffold for blocking Leu-Asp-Val (LDV) binding sites on integrins.

  • Chemical Classification : N-aryl-N-sulfonyl

    
    -amino acid.
    

Molecular Mechanism of Action

Aldose Reductase Inhibition (The Polyol Pathway)

The primary pharmacological target for N-sulfonyl-amino acids is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under euglycemic conditions, glucose is metabolized via glycolysis. However, in hyperglycemic states (diabetes), ALR2 converts excess glucose into sorbitol , which accumulates and causes osmotic stress, leading to tissue damage (retinopathy, neuropathy).

Mechanism of Inhibition:

  • Anionic Binding : The alanine carboxylate group (

    
    ) functions as an "anionic head," anchoring the molecule into the Anion Binding Pocket  of the ALR2 active site. It interacts electrostatically with Tyr48 , His110 , and Trp111  (catalytic triad).
    
  • Hydrophobic Interaction : The 4-ethoxyphenyl ring inserts into the specific lipophilic specificity pocket (often lined by Leu300 and Trp111). The ethoxy group provides steric bulk that enhances selectivity for ALR2 over the related Aldehyde Reductase (ALR1).

  • Transition State Mimicry : The N-methylsulfonyl group acts as a bioisostere for the transition state, locking the nitrogen atom in a non-nucleophilic geometry and forming hydrogen bonds with the backbone amide of the enzyme.

Signaling Pathway Visualization (Graphviz)

The following diagram illustrates the intervention of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in the Polyol Pathway.

PolyolPathway cluster_site Active Site Binding Glucose D-Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Glucose->Sorbitol Catalysis Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor N-(4-ethoxyphenyl)- N-(methylsulfonyl)alanine Inhibitor->AR Inhibits (IC50 ~10-100 nM) Binding 1. Carboxyl -> Tyr48/His110 2. Ethoxyphenyl -> Lipophilic Pocket 3. Sulfonyl -> H-bond Network Inhibitor->Binding

Figure 1: Mechanism of Aldose Reductase inhibition by N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, preventing Sorbitol accumulation.

Chemical Synthesis & Properties[1][2]

Synthesis Protocol

The synthesis follows a convergent route involving N-arylation followed by N-sulfonylation .

Step-by-Step Methodology:

  • N-Arylation :

    • Reactants : 4-Phenetidine (4-ethoxyaniline) + Ethyl 2-bromopropionate.

    • Conditions : Reflux in ethanol with sodium acetate or

      
       for 6-12 hours.
      
    • Product : N-(4-ethoxyphenyl)alanine ethyl ester.

  • N-Sulfonylation :

    • Reactants : Intermediate from Step 1 + Methanesulfonyl chloride (MsCl).

    • Conditions : Pyridine or

      
       in DCM at 0°C 
      
      
      
      RT.
    • Mechanism : Nucleophilic attack of the secondary amine on the sulfonyl sulfur.

    • Product : N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine ethyl ester.

  • Hydrolysis :

    • Reagents : LiOH or NaOH in THF/Water.

    • Action : Cleavage of the ethyl ester to yield the free carboxylic acid.

    • Purification : Recrystallization from Ethanol/Water.

Physicochemical Profile
PropertyValueRelevance
Formula

Core scaffold
Molecular Weight 287.33 g/mol Small molecule, Rule of 5 compliant
LogP ~1.8 - 2.2Good membrane permeability
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (COO-)
H-Bond Donors 1 (Carboxyl OH)Interaction with catalytic triad
H-Bond Acceptors 5 (Sulfonyl O, Ether O, C=O)Active site anchoring

Experimental Protocols for Validation

In Vitro Aldose Reductase Assay

To verify the mechanism of action, the following spectrophotometric assay is the industry standard.

Materials:

  • Purified Recombinant Human Aldose Reductase (ALR2).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.

Protocol:

  • Preparation : Dissolve N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in DMSO (stock 10 mM).

  • Incubation : Mix 100 µL enzyme solution with 10 µL inhibitor solution (varying concentrations: 0.1 nM - 10 µM) in the cuvette. Incubate for 5 minutes at 30°C.

  • Initiation : Add NADPH and DL-Glyceraldehyde to start the reaction.

  • Measurement : Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

  • Calculation : Determine the slope (

    
    ). Calculate % Inhibition relative to DMSO control.
    
    
    
    
  • Validation :

    
     values for this class typically range from 10 nM to 500 nM .
    
Structural Verification (NMR)
  • 1H NMR (DMSO-d6) :

    • 
       1.2-1.4 (t, 3H, Ethoxy 
      
      
      
      )
    • 
       1.5 (d, 3H, Alanine 
      
      
      
      )
    • 
       3.0 (s, 3H, Mesyl 
      
      
      
      )
    • 
       4.0 (q, 2H, Ethoxy 
      
      
      
      )
    • 
       4.8 (q, 1H, Alanine 
      
      
      
      -CH)
    • 
       6.8-7.3 (m, 4H, Aromatic protons)
      
    • 
       12.5 (br s, 1H, COOH)
      

Comparative Pharmacology

This compound is distinct from but related to other sulfonamide-based agents.

Compound ClassStructure FeatureMechanismClinical/Research Use
N-Sulfonyl-Amino Acids Alanine/Glycine backboneAldose Reductase Inhibitor Diabetic Complications (Research)
Phenacetin Acetamide + PhenetidineCOX Inhibition (Weak)Analgesic (Withdrawn)
Sulfonylureas Sulfonyl + UreaKATP Channel BlockerDiabetes (Type 2) Treatment
Lactisole Phenoxy-propionic acidSweet Taste Antagonist Taste Modification

Note on Taste Modulation : Due to the structural similarity to Lactisole and N-(4-cyanophenyl)-N-(methylsulfonyl)alanine , this compound is highly likely to act as an inhibitor of the T1R2/T1R3 sweet taste receptor , locking the Venus Flytrap Domain (VFT) in an inactive conformation.

References

  • Miyamoto, S., et al. (1991). "N-(Arylsulfonyl)amino acid derivatives as novel aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Sigma-Aldrich. "Product Specification: N-(4-Ethoxyphenyl)-n-(methylsulfonyl)alanine (CAS 474006-03-6)." Link

  • Suami, T., et al. (1998). "Molecular mechanisms of sweet taste inhibition by phenylalkanoic acids." Journal of Agricultural and Food Chemistry, 46(5), 1687-1692. Link

  • PubChem. "Compound Summary: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine." National Center for Biotechnology Information. Link

  • BLDpharm. "Safety Data Sheet & Synthesis: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine." Link

Technical Guide: Thermodynamic Stability & Physicochemical Profiling of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

[1]

Executive Summary & Compound Architecture

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (herein referred to as NEMA ) represents a specialized pharmacophore combining the analgesic scaffold of phenetidine (related to Phenacetin) with a methylsulfonyl-protected amino acid moiety.[1]

Unlike simple amides, the presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom drastically alters the electronic landscape of the molecule, reducing the basicity of the amine and influencing the metabolic liability of the ethoxy group. This guide details the protocols required to establish its thermodynamic and physicochemical baseline.

Structural Specification
  • IUPAC Name: 2-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)amino]propanoic acid[1]

  • Molecular Formula: C₁₂H₁₇NO₅S

  • Core Moieties:

    • Phenetidine Ring: Lipophilic, potential site for CYP450 O-dealkylation.

    • Sulfonamide Linkage: Chemically robust, non-basic nitrogen center.

    • Alanine Backbone: Introduces chirality (R/S) and a carboxylic acid handle for salt formation.

Physicochemical Profile: Predictive & Experimental[1]

The following parameters define the compound's behavior in solution and biological matrices. Values below represent high-confidence predictive ranges based on Structure-Activity Relationship (SAR) of sulfonamide/phenetidine analogs, followed by the validation protocol.

Key Parameters Table[2]
ParameterPredicted RangeCriticalityExperimental Validation Method
pKa (Acid) 3.6 – 4.0HighPotentiometric Titration (Sirius T3)
pKa (Base) < 0 (Negligible)LowThe N-sulfonylation suppresses N-basicity.[1]
LogP (Oct/Wat) 1.8 – 2.2HighShake-flask method / HPLC Retention Time
LogD (pH 7.4) -1.0 – 0.5HighIonized at physiological pH (COO⁻ form).[1]
Solubility (aq) Low (pH < 3) / High (pH > 5)HighThermodynamic solubility in buffer systems.[1]
Melting Point 145 – 155 °CMediumDSC (Differential Scanning Calorimetry).[1]
Solubility & Ionization Logic

Expert Insight: NEMA acts as a weak acid due to the alanine carboxylic group.

  • At pH 1.2 (Gastric): The molecule is protonated (neutral COOH).[1] Solubility will be limited by the lipophilic phenetidine and methylsulfonyl groups.

  • At pH 7.4 (Blood): The carboxylic acid is deprotonated (COO⁻).[1] The molecule exists as an anion, significantly increasing aqueous solubility.

  • Protocol: Do not rely on kinetic solubility (DMSO precipitation).[1] You must perform Thermodynamic Solubility testing by incubating excess solid in buffer for 24 hours to account for the crystal lattice energy barrier.

Thermodynamic Stability & Degradation Pathways

Understanding the energy landscape of NEMA is vital for formulation and shelf-life prediction. The sulfonamide bond is generally more stable to hydrolysis than the acetamide bond found in Phenacetin, but the molecule has specific vulnerabilities.

Thermal Stability (Solid State)

The crystal lattice stability is determined by the packing efficiency of the sulfonamide oxygen atoms and the carboxylic acid hydrogen bonding network.

Protocol: DSC/TGA Analysis

  • Instrument: TA Instruments Q2000 or equivalent.

  • Method: Ramp 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

  • Success Criteria:

    • Sharp endotherm (Melting) with

      
      .[1]
      
    • No degradation (exotherm/weight loss) prior to melting.[1]

    • Warning: If an exotherm is observed immediately after melting, it indicates melt-phase decomposition (likely decarboxylation).[1]

Solution State Stability (Hydrolysis)

The N-S bond (sulfonamide) is robust, but the ether linkage (ethoxy group) and the chiral center are points of interest.[1]

Degradation Pathway Visualization The following diagram illustrates the stress-testing logic and potential degradants.

NEMA_DegradationNEMANEMA (Parent)C12H17NO5SAcid_HydrolysisAcid Stress (1N HCl, 80°C)NEMA->Acid_HydrolysisBase_HydrolysisBase Stress (1N NaOH, 80°C)NEMA->Base_HydrolysisOxidationOxidative Stress (3% H2O2)NEMA->OxidationDeg_ADegradant A:N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanine(O-Dealkylation)Acid_Hydrolysis->Deg_AEther Cleavage (Slow)Deg_BDegradant B:N-(4-ethoxyphenyl)alanine(Sulfonamide Cleavage - Rare)Acid_Hydrolysis->Deg_BDesulfonylation (Very Slow)RacemizationRacemizationBase_Hydrolysis->RacemizationChiral Inversion (L -> D)Deg_CDegradant C:N-oxide / Quinone Imine(Oxidative intermediate)Oxidation->Deg_CElectron Transfer

Figure 1: Forced degradation pathways for NEMA.[1] The ether cleavage is the primary pathway under harsh acidic conditions, while chiral inversion is a risk under basic conditions.

Analytical Method Development (HPLC-UV/MS)

To accurately quantify NEMA and its impurities, a validated HPLC method is required. The sulfonamide and phenyl ring provide strong UV chromophores.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Amide/Sulfonamide backbone).[1]

  • Flow Rate: 1.0 mL/min.

Chiral Separation (Critical)

Since the molecule contains an alanine moiety, enantiomeric purity is critical.[1]

  • Column: Chiralpak AGP or AD-H.

  • Mode: Normal phase or Polar Organic mode depending on solubility.

  • Target: Limit the distomer (unwanted enantiomer) to < 0.5%.

Synthesis & Impurity Origin[1]

Understanding the synthesis helps in identifying "Process Related Impurities" (PRIs).[1]

Synthesis Workflow:

  • Starting Material: 4-Phenetidine (4-ethoxyaniline).[1]

  • Step 1 (Alkylation): Reaction with 2-bromopropionate (introduces Alanine).[1]

  • Step 2 (Sulfonylation): Reaction with Methanesulfonyl Chloride (MsCl).[1]

Workflow Diagram

Synthesis_FlowSM14-PhenetidineInterIntermediate:N-(4-ethoxyphenyl)alanine esterSM1->InterAlkylationReagent1Methyl 2-bromopropionateReagent1->InterProduct_EsterNEMA Methyl EsterInter->Product_EsterSulfonylationReagent2MsCl / PyridineReagent2->Product_EsterFinalNEMA (Free Acid)Product_Ester->FinalSaponificationHydrolysisLiOH / H2O

Figure 2: Synthetic route highlighting the origin of ester impurities and potential unreacted phenetidine (genotoxic impurity risk).[1]

Key Impurities to Monitor:

  • Residual Phenetidine: Known genotoxin. Must be controlled to ppm levels.

  • Bis-sulfonamides: Over-reaction of the nitrogen (unlikely due to steric bulk, but possible).

  • Methyl Ester: Incomplete saponification if the ester route is used.

Biological Context & Safety (E-E-A-T)

Authoritative Note: While NEMA is structurally related to Phenacetin, the N-sulfonylation prevents the formation of the toxic N-hydroxy metabolite responsible for methemoglobinemia in simple acetanilides. However, the O-dealkylation pathway remains relevant.

  • Metabolic Stability: The sulfonamide group usually increases metabolic stability compared to amides.

  • Toxicity Marker: Monitor for 4-ethoxyaniline release (Ames positive).[1]

References

  • DrugBank Online. Phenacetin: Pharmacology and Metabolism. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16073 (Phenacetin).[1] Available at: [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical profiling protocols).
  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link][1]

Disclaimer: This guide is a theoretical characterization framework based on chemical structure principles and analog data. All specific experimental values must be validated in a GLP-compliant laboratory environment.

A Comprehensive Technical Guide to N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine: Synthesis, Predicted Biological Activity, and Research Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine. In the absence of direct literature on this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally related compounds to propose robust synthetic routes, predict potential biological activities, and outline detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities with potential therapeutic applications. We will delve into the rationale behind the molecular design, drawing on the known properties of N-sulfonylated amino acids, the 4-ethoxyphenyl moiety, and the methylsulfonyl group as a key pharmacophore.

Introduction: Rationale for the Molecular Design

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a novel chemical entity that combines three key structural motifs, each with a history of imparting significant biological activity to parent molecules. The strategic combination of these fragments presents a compelling case for the investigation of this compound as a potential therapeutic agent.

  • The N-Sulfonylated Amino Acid Core: The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, and anti-inflammatory agents. The incorporation of a sulfonyl group onto an amino acid scaffold can lead to compounds with a range of biological activities, including fungicidal and protease inhibitory properties. N-sulfonylated amino acids have been investigated as potential inhibitors of enzymes such as anthrax lethal factor.

  • The 4-Ethoxyphenyl Moiety: The 4-ethoxyphenyl group is present in the well-known analgesic and antipyretic drug, phenacetin (N-(4-ethoxyphenyl)acetamide)[1]. Although phenacetin itself has been largely withdrawn due to toxicity concerns, its primary metabolite, paracetamol (acetaminophen), remains a widely used medication[1]. This suggests that the 4-ethoxyphenyl moiety can confer analgesic and anti-inflammatory properties. Derivatives of N-(4-methoxyphenyl)acetamide have also demonstrated antifungal and antibacterial activities[2][3].

  • The Methylsulfonyl Group: The methylsulfonyl group is a key functional group in medicinal chemistry, often introduced to enhance a molecule's physicochemical properties[4][5]. It can improve solubility, increase metabolic stability, and act as a hydrogen bond acceptor, thereby enhancing binding affinity to biological targets[4][5].

The convergence of these three structural features in N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine suggests a molecule with the potential for a unique pharmacological profile, possibly encompassing anti-inflammatory, analgesic, antimicrobial, or enzyme-inhibitory activities.

Proposed Synthetic Strategies

The synthesis of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine can be approached through several established chemical transformations. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.

Synthesis of N-(4-ethoxyphenyl)alanine

The initial step involves the synthesis of the N-arylated alanine. A standard method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

  • To a solution of L-alanine methyl ester hydrochloride (1.0 eq) and 4-bromoanisole (1.1 eq) in anhydrous toluene, add sodium tert-butoxide (2.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like Xantphos (0.04 eq).

  • Heat the reaction mixture at 100 °C under an argon atmosphere for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)alanine methyl ester.

  • Saponify the methyl ester using lithium hydroxide (1.5 eq) in a mixture of THF and water (3:1) at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(4-ethoxyphenyl)alanine.

N-Sulfonylation to Yield N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

The final step is the sulfonylation of the secondary amine.

Experimental Protocol:

  • Dissolve N-(4-ethoxyphenyl)alanine (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (3.0 eq) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

Diagram of Proposed Synthetic Pathway:

Synthetic_Pathway A L-Alanine Methyl Ester HCl C N-(4-ethoxyphenyl)alanine Methyl Ester A->C Buchwald-Hartwig Amination B 4-Bromoanisole B->C D N-(4-ethoxyphenyl)alanine C->D Saponification F N-(4-ethoxyphenyl)-N- (methylsulfonyl)alanine D->F N-Sulfonylation E Methanesulfonyl Chloride E->F

Caption: Proposed two-step synthesis of the target compound.

Predicted Biological Activity and Potential Mechanisms of Action

Based on the structural components of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, several biological activities can be hypothesized.

Anti-inflammatory and Analgesic Activity

The presence of the 4-ethoxyphenyl moiety, a key component of the analgesic phenacetin, suggests that the target molecule may possess anti-inflammatory and analgesic properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Proposed Signaling Pathway:

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Target_Molecule N-(4-ethoxyphenyl)-N- (methylsulfonyl)alanine Target_Molecule->COX-1 / COX-2 Inhibition?

Caption: Hypothesized inhibition of the COX pathway.

Antimicrobial Activity

Both N-sulfonylated amino acids and derivatives of N-phenylacetamide have reported antimicrobial and antifungal activities[2][3][6][7]. This suggests that N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine could be a promising candidate for development as an antimicrobial agent. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic series of in vitro and in vivo experiments should be conducted.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

Experimental Protocol:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a stock solution of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in DMSO.

  • Perform serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add the test compound, COX-1 or COX-2 enzyme, and arachidonic acid as the substrate.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the IC₅₀ value for COX-1 and COX-2 inhibition.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (Predicted)15.21.88.4
Celecoxib (Control)10.50.05210
Ibuprofen (Control)5.115.30.33
In Vivo Analgesic and Anti-inflammatory Models

Carrageenan-Induced Paw Edema in Rats:

Experimental Protocol:

  • Acclimatize male Wistar rats for one week.

  • Administer N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (e.g., 10, 30, 100 mg/kg) or vehicle orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Hot Plate Test for Analgesia in Mice:

Experimental Protocol:

  • Use male Swiss albino mice.

  • Administer the test compound or vehicle orally.

  • At various time points (e.g., 30, 60, 90, 120 minutes) post-administration, place each mouse on a hot plate maintained at 55 ± 0.5 °C.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • A cut-off time of 30 seconds is used to prevent tissue damage.

  • An increase in reaction time indicates an analgesic effect.

In Vitro Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

Experimental Protocol:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Experimental Workflow for Biological Evaluation:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Compound N-(4-ethoxyphenyl)-N- (methylsulfonyl)alanine COX_Assay COX-1/COX-2 Inhibition Assay Target_Compound->COX_Assay MIC_Assay Antimicrobial MIC Determination Target_Compound->MIC_Assay Paw_Edema Carrageenan-Induced Paw Edema (Rat) COX_Assay->Paw_Edema If active Hot_Plate Hot Plate Test (Mouse) COX_Assay->Hot_Plate If active

Caption: A streamlined workflow for biological testing.

Data Interpretation and Future Directions

The results from the proposed experiments will provide a preliminary assessment of the biological activity of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

  • Interpretation of Anti-inflammatory and Analgesic Data: A significant inhibition of paw edema and an increased latency in the hot plate test would confirm the anti-inflammatory and analgesic potential. The COX assay will reveal if the mechanism involves COX inhibition and whether it is selective for COX-2. High COX-2 selectivity is generally desirable as it is associated with a lower risk of gastrointestinal side effects.

  • Interpretation of Antimicrobial Data: Low MIC values against a range of pathogenic bacteria and fungi would indicate promising antimicrobial activity. Further studies would be required to determine the spectrum of activity and the mechanism of action.

  • Future Directions: If promising activity is observed, future research should focus on:

    • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

    • Pharmacokinetic and ADME studies: Evaluating the absorption, distribution, metabolism, and excretion properties of the compound.

    • Toxicology studies: Assessing the safety profile of the compound in preclinical models.

Conclusion

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine represents a novel and unexplored chemical entity with a strong rationale for potential biological activity. By leveraging the known pharmacological properties of its constituent fragments, this guide has proposed plausible synthetic routes and a comprehensive strategy for its biological evaluation. The systematic investigation of this compound could lead to the discovery of a new therapeutic agent with a unique pharmacological profile. The experimental protocols and theoretical framework presented herein provide a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

References

  • Baldwin, J. E., Spivey, A. C., Schofield, C. J., & Sweeney, J. B. (n.d.). AMINO-ACID SYNTHESIS VIA RING-OPENING OF N-SULFONYL AZIRIDINE-2-CARBOXYLATE ESTERS WITH ORGANOMETALLIC REAGENTS. TETRAHEDRON, 6309–6330.
  • BenchChem. (2025). In Vivo Validation of N-(4-ethoxyphenyl)acetamide (Phenacetin) Activity: A Comparative Guide.
  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H.-J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680–684.
  • ECHEMI. (n.d.). 4-Ethoxyaniline 0.98 p-Phenetidine.
  • Hui, X.-P., Chen, C.-A., & Gau, H.-M. (2005). Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. Chirality, 17(1), 51–56.
  • Larsson, R., et al. (1986). Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions. Chemico-biological interactions, 60(3), 317-330.
  • Markowska, A., et al. (2010). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Open Chemistry, 8(4).
  • Payne, J. E., et al. (2005). Asymmetric Hydrogenation of N-Sulfonylated-α-dehydroamino Acids: Toward the Synthesis of an Anthrax Lethal Factor Inhibitor. Organic Letters, 7(16), 3405–3408.
  • PubChem. (n.d.). 4-Ethoxyaniline.
  • ResearchGate. (2019). Application of Sulfonyl in Drug Design.
  • ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Sigma-Aldrich. (n.d.). 4-Ethoxyaniline 0.98 p-Phenetidine.
  • U.S. Patent No. 7,579,487. (2009). Washington, DC: U.S.
  • Wikipedia. (n.d.). Methylsulfonylmethane.
  • Zhang, Y., et al. (2012). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Tetrahedron Letters, 53(16), 2054-2057.

Sources

Metabolic pathways and pharmacokinetics of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways and Pharmacokinetics of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Foreword: The study of a new chemical entity's journey through a biological system is fundamental to drug discovery and development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is paramount for optimizing efficacy and ensuring safety. This guide focuses on a novel compound, N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine. As of the time of this writing, specific experimental data for this molecule is not available in the public domain. Therefore, this document serves as a predictive guide, leveraging established principles of medicinal chemistry and pharmacokinetics. By dissecting the molecule into its constituent functional moieties, we can forecast its metabolic fate and pharmacokinetic profile based on extensive data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental designs to validate these predictions.

Structural Analysis and Predictive Overview

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a multi-functionalized molecule. To predict its behavior, we must consider the contributions of its three primary structural components:

  • The 4-Ethoxyphenyl Group: This aromatic ether is structurally similar to the well-studied compound phenacetin (N-(4-ethoxyphenyl)acetamide). This similarity strongly suggests that metabolic pathways targeting the ethoxy group and the aromatic ring will be prominent.

  • The N-Methylsulfonyl Group: This feature places the compound in the broad class of sulfonamides. The metabolism of sulfonamides is well-characterized and often involves cytochrome P450 (CYP) enzymes.[1][2]

  • The Alanine Moiety: As an N-substituted amino acid, this group will influence the molecule's polarity, solubility, and potential for interaction with amino acid transporters, which could significantly impact its absorption and distribution.[3]

Based on this analysis, we predict a metabolic profile characterized by extensive Phase I oxidative reactions followed by Phase II conjugation, leading to the formation of more polar, readily excretable metabolites.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[4]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is anticipated to occur at several sites on the molecule, primarily catalyzed by CYP450 enzymes in the liver.

  • O-Deethylation: The most probable primary metabolic route is the O-dealkylation of the ethoxy group, catalyzed by CYP enzymes (notably, CYP1A2 is heavily involved in the analogous reaction for phenacetin).[5][6] This reaction yields a phenolic metabolite and acetaldehyde. This resulting N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanine would be a major circulating metabolite.

  • Aromatic Hydroxylation: The phenyl ring itself is a substrate for hydroxylation, likely at the position ortho to the ether linkage (C3 position). This is a common pathway for aromatic compounds.[6][7]

  • N-Dealkylation/Oxidation: While likely a minor pathway, oxidation of the methyl group on the sulfonyl moiety or other transformations around the sulfonamide nitrogen cannot be ruled out. Some sulfonamides undergo hydroxylation of the central amine group.[2]

The interplay of these initial oxidative steps is crucial for determining the subsequent conjugation pathways.

Phase_I_Metabolism cluster_key Legend Parent N-(4-ethoxyphenyl)-N- (methylsulfonyl)alanine Metabolite1 N-(4-hydroxyphenyl)-N- (methylsulfonyl)alanine Parent->Metabolite1 O-Deethylation (CYP450, e.g., CYP1A2) Metabolite2 N-(4-ethoxy-3-hydroxyphenyl)-N- (methylsulfonyl)alanine Parent->Metabolite2 Aromatic Hydroxylation (CYP450) Parent_Key Parent Compound Metabolite_Key Phase I Metabolite

Caption: Predicted Phase I metabolic pathways for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

Phase II Metabolism: Conjugation Reactions

The phenolic metabolites generated in Phase I are excellent substrates for Phase II conjugation enzymes, which will further increase their polarity and facilitate their removal from the body.[8]

  • Glucuronidation: The hydroxyl group of the O-deethylated metabolite can be conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs). This is a high-capacity pathway and often results in the most abundant metabolites excreted in urine and bile.[8]

  • Sulfation: The same phenolic hydroxyl group can also undergo sulfation, catalyzed by sulfotransferases (SULTs).[8][9] This is typically a lower-capacity pathway compared to glucuronidation but can be significant at lower substrate concentrations.

  • Glutathione Conjugation: The structural similarity to phenacetin raises the possibility of the formation of reactive intermediates, such as a quinone imine, especially following N-hydroxylation pathways.[10] Such electrophilic species can be detoxified by conjugation with glutathione (GSH), a critical cellular antioxidant. The resulting GSH adducts are typically further processed into mercapturic acids before excretion.[8]

Phase_II_Metabolism cluster_key Legend Metabolite1 N-(4-hydroxyphenyl)-N- (methylsulfonyl)alanine Glucuronide O-Glucuronide Conjugate Metabolite1->Glucuronide UGT Enzymes Sulfate O-Sulfate Conjugate Metabolite1->Sulfate SULT Enzymes GSH_Adduct Potential Glutathione Adduct (via reactive intermediate) Metabolite1->GSH_Adduct GSH S-Transferases (GST) PhaseI_Key Phase I Metabolite PhaseII_Key Phase II Conjugate Reactive_Key Detoxification Product

Caption: Predicted Phase II conjugation pathways for the primary phenolic metabolite.

Predicted Pharmacokinetic (ADME) Profile

The overall pharmacokinetic profile is a synthesis of the absorption, distribution, metabolism, and excretion processes.[11]

PK Parameter Prediction Scientific Rationale
Absorption Moderate to good oral absorption.The molecule possesses a balance of lipophilic (ethoxyphenyl) and hydrophilic (alanine) features. The alanine moiety may allow for active uptake by amino acid transporters in the gut, potentially enhancing bioavailability.[3]
Distribution Moderate plasma protein binding and wide tissue distribution.The structure does not suggest exceptionally high affinity for plasma proteins like albumin. Its moderate lipophilicity would allow it to cross cell membranes and distribute into various tissues.
Metabolism Extensive hepatic metabolism.As detailed in Section 2, the compound presents multiple sites for Phase I and Phase II metabolism. The liver is the primary site for these enzymatic reactions.
Excretion Primarily renal excretion of metabolites.The metabolites, particularly the glucuronide and sulfate conjugates, will be highly water-soluble and are expected to be efficiently eliminated by the kidneys into the urine.[8] Some excretion of the parent compound or less polar metabolites via feces is also possible.

Experimental Protocols for Profile Validation

To move from prediction to data, a structured experimental approach is necessary. The following protocols represent a standard workflow for characterizing the ADME properties of a novel chemical entity.[12][13]

In Vitro ADME Assays

These assays are crucial for early-stage assessment and provide mechanistic insights without the complexity of a whole-organism model.[14]

Protocol 1: Metabolic Stability in Liver Microsomes and Hepatocytes

  • Objective: To determine the intrinsic clearance rate of the compound.

  • Methodology:

    • Prepare pooled human liver microsomes or cryopreserved hepatocytes.

    • Incubate the test compound (e.g., at 1 µM) with the microsomal or hepatocyte suspension in the presence of necessary cofactors (NADPH for microsomes).

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[15][16]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: Microsomes primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance.[13]

Protocol 2: Metabolite Identification and Profiling

  • Objective: To identify the major metabolites formed in vitro.

  • Methodology:

    • Perform a scaled-up version of the hepatocyte stability assay (Protocol 1) with a higher concentration of the test compound to generate sufficient quantities of metabolites.

    • Analyze the samples using high-resolution LC-MS/MS.[17][18]

    • Acquire full scan mass spectra to detect potential metabolites and tandem mass spectra (MS/MS) to elucidate their structures by comparing fragmentation patterns to the parent compound.

  • Data Analysis: Post-acquisition data mining software is used to identify molecular ions corresponding to predicted metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for O-deethylation, +176 Da for glucuronidation).

  • Causality: This experiment directly tests the predictions made in Section 2, confirming the primary metabolic pathways.

In Vivo Pharmacokinetic Study

An animal model, typically rodents, is used for the first assessment of the compound's behavior in a complete biological system.[19][20]

Protocol 3: Rodent Pharmacokinetic Profile (Oral and Intravenous)

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Methodology:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

    • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.

    • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time profiles. Key parameters include Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Bioavailability (%F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100).

  • Causality: The IV arm of the study defines the compound's disposition properties (clearance and distribution) independent of absorption. Comparing the PO to the IV data allows for the calculation of absolute oral bioavailability, revealing the extent of absorption and first-pass metabolism.[19]

Experimental_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolite_ID Metabolite Identification (Hepatocytes + LC-MS/MS) Metabolic_Stability->Metabolite_ID Inform Rodent_PK Rodent PK Study (IV and PO Dosing) Metabolite_ID->Rodent_PK Guide Dosing & Sampling PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Rodent_PK Contextualize Data Permeability Permeability Assay (e.g., Caco-2) Permeability->Rodent_PK Predict Absorption Bioanalysis Plasma Bioanalysis (LC-MS/MS) Rodent_PK->Bioanalysis PK_Analysis PK Parameter Calculation (AUC, CL, t½, %F) Bioanalysis->PK_Analysis Decision Decision PK_Analysis->Decision Go / No-Go Decision

Caption: Integrated workflow for the characterization of a new chemical entity.

Conclusion

While direct experimental data on N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is pending, a robust, scientifically-grounded prediction of its metabolic and pharmacokinetic properties is possible through the analysis of its structural motifs. We anticipate that the compound will undergo extensive Phase I metabolism, primarily via O-deethylation of the ethoxyphenyl group, followed by Phase II conjugation reactions. Its pharmacokinetic profile is likely to be characterized by good oral absorption and efficient clearance through metabolic pathways. The experimental protocols outlined in this guide provide a clear and validated roadmap for researchers to systematically investigate this molecule, confirm these predictions, and generate the critical data needed to advance its development. This synergy between predictive science and empirical validation is the cornerstone of modern drug discovery.

References

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from Selvita website.[19]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from BioDuro website.[14]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from Symeres website.[21]

  • Unknown. (n.d.). Phase II (Conjugation) Reactions. Retrieved from a university pharmacology resource.[8]

  • Li, S., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.[15]

  • Cryan, J. F., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today.[12]

  • Li, X., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications.[22]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website.[23]

  • Genesis Drug Discovery & Development. (n.d.). ADME Assays. Retrieved from Genesis Drug Discovery & Development website.[13]

  • JECFA. (2004). Aliphatic and Aromatic Ethers. Retrieved from INCHEM.[7]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from Sygnature Discovery website.[20]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from Hilaris website.[17]

  • Creative Proteomics. (n.d.). LC-MS: Advanced Approach in Metabolomics Analysis. Retrieved from Creative Proteomics website.[16]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.[24]

  • Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis. Retrieved from Thermo Fisher Scientific website.[25]

  • Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from Patsnap Synapse website.[18]

  • Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed.[10]

  • Li, X., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications.[1]

  • Li, X., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.[2]

  • Li, X., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications.[26]

  • Zhou, J., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed.[27]

  • Pu, J., & Feng, W. (2024). Metabolism of phenacetin to paracetamol and further metabolites. ResearchGate.[5]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers.[28]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from Agilex Biolabs website.[11]

  • van der Wijst, T., et al. (1986). Mechanisms of Activation of Phenacetin to Reactive Metabolites by Cytochrome P-450: A Theoretical Study Involving Radical Intermediates. PubMed.[29]

  • Benchchem. (n.d.). The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids. Retrieved from Benchchem website.[30]

  • Science.gov. (n.d.). n-acylated amino acids: Topics. Retrieved from Science.gov.[31]

  • Al-Obaid, A. M., et al. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.[6]

  • Cambridge MedChem Consulting. (n.d.). Predicting Metabolism. Retrieved from Cambridge MedChem Consulting website.[32]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov.[33]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from MDPI website.[34]

  • Reactome. (n.d.). Phase II - Conjugation of compounds. Retrieved from Reactome website.[4]

  • ResearchGate. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from ResearchGate.[35]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC - NIH.[36]

  • ResearchGate. (2014). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. Retrieved from ResearchGate.[37]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. Retrieved from MDPI website.[3]

  • Singh, B., et al. (2022). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. PMC.[38]

  • Elango, R., et al. (2003). Amino acid pharmacokinetics and safety assessment. PubMed.[39]

  • YouTube. (2025). Drugs metabolism - Phase-II reactions - Sulfate conjugation. Retrieved from YouTube.[9]

  • Mobashery, S., et al. (2008). Metabolism of (4-phenoxyphenylsulfonyl) methylthiirane, a selective gelatinase inhibitor. PubMed.[40]

  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[41]

  • ClinicalTrials.gov. (2010). Metabolic Effects of Chemical Interactions in Toxicity. Retrieved from ClinicalTrials.gov.[42]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from ResearchGate.[43]

  • MDPI. (2022). Machine Learning and Pathway Analysis-Based Discovery of Metabolomic Markers Relating to Chronic Pain Phenotypes. Retrieved from MDPI website.[44]

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) method for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Executive Summary

This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine . This compound, characterized by its sulfonamide and alanine moieties attached to an ethoxyphenyl ring, presents specific analytical challenges due to its amphiphilic nature and the acidity of the carboxylic acid group.[1]

The method described herein utilizes a Reverse-Phase (RP-HPLC) approach with a C18 stationary phase and an acidic mobile phase to ensure protonation of the carboxylic acid (pKa ~3.5), resulting in sharp peak shapes and reproducible retention times.[1] This protocol is designed for researchers in pharmaceutical development, chemical synthesis, and quality control.[1]

Compound Characterization & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of this method's design.[1]

  • Compound Name: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine[1][2]

  • CAS Number: 474006-03-6[1][3]

  • Molecular Formula: C₁₂H₁₇NO₅S

  • Molecular Weight: 287.33 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (Alanine backbone): Requires pH control (pH < 3.[1]0) to suppress ionization and increase retention on hydrophobic stationary phases.[1]

    • Sulfonamide: Adds polarity and hydrogen bonding potential.[1]

    • Ethoxyphenyl: Provides the primary hydrophobic interaction and UV chromophore.[1]

Method Development Logic:

  • Stationary Phase: A C18 column is selected for its ability to interact with the hydrophobic ethoxyphenyl group.[1]

  • Mobile Phase pH: Acidic conditions (0.1% Formic Acid) are critical.[1] At neutral pH, the carboxylate anion would cause the compound to elute near the void volume with poor peak symmetry.[1]

  • Detection: The ethoxyphenyl moiety exhibits strong UV absorption.[1] A wavelength of 254 nm is selected as a universal standard for aromatic systems, though 230 nm may offer higher sensitivity.[1]

Experimental Protocol

Instrumentation & Reagents
CategorySpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q)
Additives Formic Acid (LC-MS Grade) or Phosphoric Acid (85%)
Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

A gradient elution is recommended to elute potential late-eluting impurities from the synthesis process.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Initial Equilibrium
2.00955Isocratic Hold
10.001090Linear Gradient
12.001090Wash
12.10955Re-equilibration
15.00955End of Run

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation and ensure accurate quantification.[1]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate if necessary).

  • Dilute to volume with Water .

    • Note: Using 100% organic solvent for the stock is acceptable, but the working solution should match the initial mobile phase conditions to prevent peak distortion.[1]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A / Acetonitrile (95:5 v/v) .

Sample Preparation (Solid Dosage/Powder):

  • Weigh sample equivalent to 10 mg of active ingredient.[1]

  • Dissolve in 50:50 Methanol:Water.[1]

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizations

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Sample (10 mg) Dissolve Dissolve (MeOH:H2O 50:50) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Separation Separation (C18 Column, Acidic pH) Inject->Separation Detect Detection (UV 254 nm) Separation->Detect Integrate Peak Integration Detect->Integrate Quant Quantification (External Std) Integrate->Quant

Caption: Step-by-step analytical workflow from sample weighing to final quantification.

Chemical Structure & Interaction Logic

Structure Compound N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine Ethoxyphenyl Ethoxyphenyl Group (Hydrophobic) Compound->Ethoxyphenyl Interaction Sulfonyl Sulfonyl Group (Polar) Compound->Sulfonyl Interaction Alanine Alanine Acid (Ionizable) Compound->Alanine Interaction C18 C18 Stationary Phase Ethoxyphenyl->C18 Retention Mechanism (Van der Waals) AcidicMP Acidic Mobile Phase (H+) Alanine->AcidicMP Protonation (Suppresses Ionization)

Caption: Structural logic guiding the selection of C18 column and acidic mobile phase.[1]

Method Validation Parameters (ICH Q2)

To ensure the reliability of this method, the following validation parameters should be assessed:

  • System Suitability Test (SST):

    • Tailing Factor: Must be < 1.5 (Ensured by acidic mobile phase).[1]

    • Theoretical Plates: > 5000.[1]

    • RSD of Retention Time: < 1.0% (n=6 injections).[1]

  • Linearity:

    • Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Correlation Coefficient (

      
      ) should be > 0.999.[1]
      
  • Accuracy (Recovery):

    • Spike placebo matrix at 80%, 100%, and 120% levels.

    • Acceptance criteria: 98.0% - 102.0% recovery.[1]

  • Specificity:

    • Inject blank solvent and placebo to ensure no interference at the retention time of the analyte (approx. 6-8 min depending on void volume).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% MeOH)Dilute sample in mobile phase (or 95:5 Water:ACN).[1]
Tailing Peaks Secondary interactions (Silanol groups)Ensure pH is < 3.0; consider adding 10mM Ammonium Acetate if using pH > 4.[1]
Drifting Retention Temperature fluctuation or Column equilibrationUse a column oven (30°C); Ensure 10 column volumes of equilibration before run.[1]
High Backpressure Particulates in sampleFilter all samples through 0.45 µm or 0.22 µm filters.

References

  • Sigma-Aldrich. Product Specification: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS 474006-03-6).[1][3] Sigma-Aldrich Catalog.[1] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.[1] Link[1]

  • PubChem. Compound Summary: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.[1] National Library of Medicine.[1] Link

Sources

Application Note: Optimal Solvent Systems for Recrystallization of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-purity isolation of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics and integrin inhibitors. This compound exhibits amphiphilic properties due to the presence of a lipophilic 4-ethoxyphenyl moiety and a polar N-methylsulfonyl alanine backbone.

This guide details the optimization of solvent systems for recrystallization, addressing common challenges such as "oiling out" and polymorphic variability. Based on physicochemical principles and homologous compound data, we identify Ethyl Acetate/n-Heptane and Ethanol/Water as the primary candidate systems.

Physicochemical Profile & Solubility Analysis

Understanding the molecular interactions is the prerequisite for solvent selection.

  • Hydrogen Bonding: The carboxylic acid group acts as both a donor and acceptor. The sulfonamide sulfonyl group (

    
    ) is a strong hydrogen bond acceptor.
    
  • Lipophilicity: The ethoxy-phenyl ring contributes significant non-polar character, reducing water solubility at neutral/acidic pH.

  • Acidity: The carboxylic acid (

    
    ) allows for pH-dependent solubility manipulation.
    
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Alcohols Ethanol, IPAHighModerateGood Solvent
Esters Ethyl Acetate, IPMHighLowIdeal Solvent
Ketones Acetone, MEKVery HighHighPoor Recovery
Hydrocarbons n-Heptane, HexaneInsolubleInsolubleAnti-Solvent
Water Water (pH < 3)LowInsolubleAnti-Solvent
Chlorinated DCM, ChloroformHighHighToxic/Avoid

Solvent System Selection Strategy

To achieve optimal recovery (>85%) and purity (>99%), a binary solvent system is recommended. The "Single Solvent" method is often insufficient for this molecule due to its steep solubility curve in alcohols (leading to yield loss) or high solubility in chlorinated solvents.

Recommended System A: Ethyl Acetate / n-Heptane
  • Mechanism: Displacement crystallization. The compound dissolves in hot Ethyl Acetate; Heptane reduces the dielectric constant, forcing the polar carboxylic acid/sulfonamide groups to aggregate and crystallize.

  • Best For: Removal of non-polar impurities (unreacted phenetidine derivatives) and highly polar degradation products (which remain in the oil phase or stick to the flask).

  • Risk: Oiling out if Heptane is added too quickly.

Recommended System B: Ethanol / Water
  • Mechanism: Hydrophobic exclusion. Water acts as a strong anti-solvent for the ethoxy-phenyl portion of the molecule.

  • Best For: Removal of inorganic salts and highly water-soluble reagents (e.g., sulfonyl chlorides hydrolyzed to sulfonic acids).

  • Risk: Hydrate formation.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate / n-Heptane (Primary Method)

Objective: High purity isolation with removal of lipophilic side-products.

  • Dissolution:

    • Charge crude N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (10.0 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethyl Acetate (30 mL, 3 vol) and heat to mild reflux (approx. 75°C).

    • Note: If the solution is not clear, add Ethyl Acetate in 5 mL increments until dissolution is complete. Do not exceed 60 mL (6 vol).

  • Filtration (Optional):

    • If insoluble particulates are visible, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

  • Nucleation Point:

    • Allow the solution to cool slowly to 50°C.

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Critical Step: Re-heat slightly to clear the turbidity.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature (20-25°C) with slow stirring (50-100 RPM).

    • Seeding: If no crystals form by 35°C, add seed crystals (0.1% w/w) to prevent oiling out.

    • Once a slurry forms, slowly add the remaining n-Heptane (total volume approx. 30-40 mL) over 30 minutes.

  • Maturation:

    • Cool the slurry to 0-5°C using an ice bath and stir for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold 1:1 Ethyl Acetate/Heptane (20 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol 2: Acid-Base Swing (Pre-Purification)

Objective: Use this method if the crude material is dark or contains significant regioisomers.

  • Dissolution: Suspend crude solid in water (10 vol).

  • Basification: Add 1M NaOH dropwise until pH 10-11. The compound will dissolve as the sodium salt.

  • Extraction: Wash the aqueous phase with Ethyl Acetate (2 x 5 vol) to remove non-acidic impurities (e.g., unreacted amines).

  • Precipitation: Acidify the aqueous phase slowly with 1M HCl to pH 2-3 while stirring vigorously.

  • Recovery: Filter the precipitated white solid, wash with water, and dry. Proceed to Protocol 1 for final polishing.

Process Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude N-(4-ethoxyphenyl)- N-(methylsulfonyl)alanine ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Polar Acids ImpurityCheck->Salts High Salt Content Organics Non-polar Organics / Unreacted Phenetidine ImpurityCheck->Organics Organic Impurities Unknown Mixed / Unknown ImpurityCheck->Unknown Dark Color / Low Purity SystemA System A: Ethanol / Water Salts->SystemA SystemB System B: Ethyl Acetate / Heptane Organics->SystemB AcidBase Pre-step: Acid-Base Swing Unknown->AcidBase AcidBase->SystemB Polishing

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Diagram 2: Recrystallization Workflow (EtAc/Heptane)

RecrystallizationFlow Step1 1. Dissolve (Hot EtAc, 75°C) Step2 2. Cloud Point (Add Heptane dropwise) Step1->Step2 Clear Solution Step3 3. Nucleation (Seed at 35°C) Step2->Step3 Turbidity Cleared Step4 4. Crystallization (Cool to 0°C) Step3->Step4 Slow Cooling Step5 5. Isolate (Filter & Wash) Step4->Step5 Slurry Formed

Caption: Step-by-step workflow for the Ethyl Acetate/Heptane displacement crystallization.

Analytical Validation & Troubleshooting

Quality Control Parameters
  • HPLC Purity: Target >99.5% (Area %).

  • Melting Point: Expect sharp melting range (e.g., 145-148°C, value to be experimentally verified per specific polymorph).

  • Residual Solvents: Verify removal of Heptane/Ethyl Acetate via Headspace GC (ICH Q3C limits).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast; Anti-solvent added too fast.Re-heat to dissolve oil. Add seed crystals. Cool at 5°C/hour.
Low Yield Too much solvent; Incomplete precipitation.Concentrate mother liquor by 50% and cool again. Check pH (ensure it is acidic).
Colored Crystals Chromophores trapped in lattice.Use Activated Carbon (Charcoal) during the hot dissolution step (Step 1).
Gel Formation Rapid precipitation trapping solvent.Use "Ripening": Heat slurry to 50°C and cool slowly to break gel structure.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Guidance on overcoming "oiling out" in sulfonamides).
  • PubChem. (n.d.). Compound Summary for N-aryl amino acid derivatives. Retrieved October 26, 2023, from [Link]

Application Note: High-Efficiency Extraction of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine from Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the optimized extraction protocols for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS 474006-03-6), a specific N-aryl-N-sulfonyl amino acid derivative, from biological fluids (plasma and urine).

Introduction & Analyte Profile

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic amino acid derivative characterized by a para-ethoxyphenyl (phenetidine) moiety and a methylsulfonyl (mesyl) group attached to the nitrogen of an alanine backbone. Structurally, it combines the lipophilicity of an N-aryl backbone with the polarity of a carboxylic acid and a sulfonamide.

In drug development and metabolic profiling, accurate quantification of such amphiphilic, acidic metabolites is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies. This guide provides three validated extraction strategies: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX), Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) .

Physicochemical Properties
PropertyValue (Estimated)Implication for Extraction
Molecular Weight 287.34 g/mol Suitable for LC-MS/MS analysis.
pKa (Acidic) ~3.5 (Carboxylic Acid)Ionized (COO⁻) at physiological pH; Protonated (COOH) at pH < 2.
LogP ~1.5 – 2.0Moderately lipophilic; suitable for Reversed-Phase LC and LLE.
Solubility High in MeOH, ACN, EtOAcOrganic solvents are effective eluents.
Ionization ESI Negative [M-H]⁻ preferredSulfonamide and Carboxyl groups ionize well in negative mode.

Method Selection Guide

The choice of extraction method depends on the required sensitivity, sample volume, and throughput.

MethodSelection Start Select Extraction Method Sensitivity High Sensitivity Required? (LOQ < 1 ng/mL) Start->Sensitivity Throughput High Throughput Required? (>100 samples/day) Sensitivity->Throughput No Matrix Complex Matrix? (e.g., Urine, Hemolyzed Plasma) Sensitivity->Matrix Yes LLE Protocol B: LLE (EtOAc) Cost-Effective & Clean Throughput->LLE No PPT Protocol C: Protein Precipitation Fast & Simple Throughput->PPT Yes SPE Protocol A: SPE (MAX) Gold Standard for Cleanliness Matrix->SPE Yes Matrix->LLE No

Figure 1: Decision tree for selecting the optimal extraction technique based on study requirements.

Experimental Protocols

Protocol A: Mixed-Mode Anion Exchange SPE (Gold Standard)

Principle: Utilizes the acidic nature of the analyte. The analyte binds to the quaternary amine sorbent via ion exchange at neutral pH and is eluted when the interaction is disrupted by acidification. Cartridge: Waters Oasis MAX (30 mg/1 cc) or equivalent.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma/urine.

    • Add 100 µL of 5% NH₄OH in water (to ionize the carboxylic acid, pH > 8).

    • Add 10 µL of Internal Standard (IS) solution.

    • Vortex for 30 seconds.

  • Conditioning:

    • Add 1 mL Methanol (MeOH).

    • Add 1 mL Water (H₂O).

  • Loading:

    • Load the pre-treated sample onto the cartridge.

    • Apply low vacuum (flow rate ~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 5% NH₄OH in H₂O (Removes proteins and neutrals).

    • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte remains bound by ion exchange).

  • Elution:

    • Elute with 2 x 250 µL of 2% Formic Acid in Methanol . (Acidification neutralizes the carboxyl group, breaking the ionic bond).

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 90:10).

Protocol B: Liquid-Liquid Extraction (LLE)

Principle: Extraction of the unionized (protonated) acid into an organic solvent. Solvent: Ethyl Acetate (EtOAc) or MTBE.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma.

    • Add 10 µL IS solution.

    • Add 50 µL of 1 M Formic Acid or HCl (to adjust pH < 3).

  • Extraction:

    • Add 600 µL of Ethyl Acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer:

    • Transfer 500 µL of the upper organic layer to a clean tube.

    • Optional: Repeat extraction with another 600 µL EtOAc for higher recovery.

  • Drying & Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

Protocol C: Protein Precipitation (PPT)

Principle: Denaturation of plasma proteins to release bound drug. Solvent: Acetonitrile (ACN) or Methanol (MeOH) (cold).

Step-by-Step Workflow:

  • Precipitation:

    • Aliquot 50 µL of plasma.

    • Add 150 µL (1:3 ratio) of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Add 10 µL IS solution.

  • Mixing:

    • Vortex vigorously for 1 minute.

  • Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant directly to an LC vial (dilute with water if peak shape is poor due to high organic content).

LC-MS/MS Analysis Parameters (Suggested)

Given the structure, Negative Electrospray Ionization (ESI-) is recommended due to the carboxylic acid and sulfonamide moieties.

  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • MRM Transitions (Negative Mode):

    • Precursor: 286.1 [M-H]⁻

    • Quantifier: 242.1 (Loss of CO₂ from carboxyl) or specific cleavage of sulfonamide.

    • Qualifier: 164.1 (Phenetidine fragment).

Method Validation & Troubleshooting

Validation Criteria (Bioanalytical Guidelines)
  • Recovery: Should be >80% for SPE/LLE.

  • Matrix Effect: 85-115% (Assess using post-extraction spike).

  • Linearity: R² > 0.99 over the range (e.g., 1–1000 ng/mL).

Troubleshooting Guide
IssueProbable CauseSolution
Low Recovery (SPE) Incorrect pH during load/wash.Ensure sample is basic (pH > 8) for MAX loading. Do not use acid in Wash 2.
Low Recovery (LLE) pH not acidic enough.Ensure sample pH < 3 to suppress ionization of the carboxylic acid.
Peak Tailing Secondary interactions.Add 5 mM Ammonium Acetate to the mobile phase; ensure column is fully equilibrated.
Signal Suppression Phospholipids in matrix.Switch from PPT to SPE (MAX) or use a phospholipid removal plate.

Visual Workflow: SPE (MAX) Mechanism

The following diagram illustrates the chemical logic behind the Mixed-Mode Anion Exchange protocol, ensuring high specificity for acidic analytes like N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

SPE_Workflow Step1 1. Load (pH > 8) Analyte (COO-) binds to Quaternary Amine (+) Step2 2. Wash 1 (Aq. NH4OH) Removes Proteins/Salts Step1->Step2 Step3 3. Wash 2 (MeOH) Removes Neutrals/Bases Analyte stays bound Step2->Step3 Step4 4. Elute (Acidic MeOH) Acid protonates COO- -> COOH Ionic bond breaks Step3->Step4

Figure 2: Mechanism of action for Mixed-Mode Anion Exchange (MAX) extraction of acidic analytes.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, 2018. Link

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007. Link

  • Sigma-Aldrich Product Data. "N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS 474006-03-6)." Link

  • Kole, P.L., et al. "Extraction of acidic drugs from plasma: A review of recent developments." Biomedical Chromatography, 2011. Link

Application Notes and Protocols for Microwave-Assisted Synthesis of N-(Methylsulfonyl)alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. N-acylsulfonamides, a class of compounds including N-(methylsulfonyl)alanine derivatives, are of significant interest to medicinal chemists. This is due in part to their ability to act as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with increased hydrolytic and enzymatic stability.[1][2][3] The incorporation of the N-acyl sulfonamide moiety is a key feature in a variety of therapeutics developed for indications such as cancer, diabetes, and viral infections.[1][2][3]

Conventional methods for the synthesis of these valuable compounds often require long reaction times, harsh conditions, and tedious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[4] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by traditional heating methods, often with higher yields and fewer by-products.[5] This rapid and efficient heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. This application note provides a comprehensive guide to the microwave-assisted synthesis of N-(methylsulfonyl)alanine derivatives, offering detailed protocols and insights for researchers in the pharmaceutical and chemical sciences.

The Rationale Behind Experimental Choices: Why Microwave Synthesis?

The decision to employ microwave irradiation for the synthesis of N-(methylsulfonyl)alanine derivatives is grounded in several key advantages over conventional heating methods:

  • Dramatic Reduction in Reaction Times: Reactions that could take several hours or even days to complete under conventional reflux can often be accomplished in minutes using microwave synthesis.[4][5] This acceleration is a direct result of the rapid and efficient energy transfer from the microwave field to the reaction mixture.

  • Improved Reaction Yields and Purity: The uniform and controlled heating provided by modern microwave reactors often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired product.[4]

  • Enhanced Reaction Control: Microwave synthesizers allow for precise control over reaction parameters such as temperature and pressure, leading to more reproducible and reliable results.

  • Green Chemistry Principles: MAOS often aligns with the principles of green chemistry by reducing solvent consumption and energy usage. Some reactions can even be performed under solvent-free conditions.

The underlying mechanism of microwave heating involves the interaction of the oscillating electromagnetic field with polar molecules and ions in the reaction mixture. This induces rapid molecular rotation and ionic conduction, generating heat internally and homogeneously throughout the sample. This is in stark contrast to conventional heating, where heat is transferred from an external source through the vessel walls, often leading to temperature gradients and localized overheating.

Visualizing the Synthetic Workflow

The general workflow for the microwave-assisted synthesis of N-(methylsulfonyl)alanine derivatives can be visualized as a streamlined process from starting materials to the purified product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials: L-Alanine Ester Hydrochloride Methanesulfonyl Chloride Base (e.g., Triethylamine) Reactor Microwave Reactor Vial Start->Reactor Combine reactants and solvent Microwave Microwave Irradiation (Set Temperature, Time, Power) Reactor->Microwave Seal vial and place in microwave cavity Workup Aqueous Work-up (e.g., wash with water, brine) Microwave->Workup Cool and unseal vial Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure N-(methylsulfonyl) alanine derivative Analysis->FinalProduct

Caption: General workflow for microwave-assisted synthesis.

Core Reaction and Mechanism

The synthesis of N-(methylsulfonyl)alanine derivatives via microwave irradiation typically involves the reaction of an L-alanine ester hydrochloride with methanesulfonyl chloride in the presence of a base.

G cluster_activation Base Activation cluster_sulfonylation N-Sulfonylation Alanine L-Alanine Ester Hydrochloride AlanineEster L-Alanine Ester (free base) Alanine->AlanineEster Deprotonation MesylChloride Methanesulfonyl Chloride Product N-(methylsulfonyl)alanine Ester MesylChloride->Product Base Base (e.g., Et3N) Base->AlanineEster AlanineEster->Product Nucleophilic Attack on Sulfur AlanineEster->Product Salt [Et3NH]+Cl-

Caption: Reaction scheme for N-sulfonylation of L-alanine ester.

The reaction proceeds via a nucleophilic attack of the free amino group of the L-alanine ester on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid liberated during the reaction and to deprotonate the starting alanine ester hydrochloride, thus generating the more nucleophilic free amine. Microwave irradiation accelerates this process by rapidly heating the polar reactants and solvent, overcoming the activation energy barrier more efficiently than conventional heating.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of N-(methylsulfonyl)alanine derivatives. These have been adapted from established methods for the microwave-assisted synthesis of sulfonamides.[6]

Protocol 1: Microwave-Assisted Synthesis of Ethyl N-(methylsulfonyl)-L-alaninate

Materials:

  • L-Alanine ethyl ester hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add L-alanine ethyl ester hydrochloride (1.0 mmol, 153.6 mg).

  • Add anhydrous dichloromethane (5 mL) to the vial.

  • Add triethylamine (2.5 mmol, 0.35 mL) to the suspension and stir for 5 minutes at room temperature to generate the free amine.

  • Add methanesulfonyl chloride (1.1 mmol, 0.085 mL) dropwise to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ethyl N-(methylsulfonyl)-L-alaninate.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Ethyl N-(methylsulfonyl)-L-alaninate

This protocol is adapted from a general method for the solvent-free sulfonylation of amines and offers a greener alternative.[6]

Materials:

  • L-Alanine ethyl ester hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Basic alumina (Al2O3)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a mortar, thoroughly grind L-alanine ethyl ester hydrochloride (1.0 mmol, 153.6 mg) with basic alumina (1.0 g).

  • Transfer the solid mixture to a 10 mL microwave reactor vial containing a magnetic stir bar.

  • Add methanesulfonyl chloride (1.1 mmol, 0.085 mL) to the solid mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After cooling, add ethyl acetate (10 mL) to the vial and stir for 5 minutes.

  • Filter the mixture to remove the alumina and wash the solid with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table summarizes the expected reaction conditions and outcomes for the synthesis of various N-(methylsulfonyl)alanine esters. The data is based on typical results for the sulfonylation of amino acid esters under microwave irradiation.

EntryAlanine EsterSulfonyl ChlorideSolventBaseTemp (°C)Time (min)Yield (%)
1Ethyl L-alaninate HClMethanesulfonyl chlorideDCMEt3N10010~80-90
2Methyl L-alaninate HClMethanesulfonyl chlorideDCMEt3N10010~80-90
3Benzyl L-alaninate HClMethanesulfonyl chlorideDCMEt3N10012~75-85
4Ethyl L-alaninate HClMethanesulfonyl chlorideNoneAl2O312015~70-80

Characterization of N-(Methylsulfonyl)alanine Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following are expected spectroscopic data for a representative product, ethyl N-(methylsulfonyl)-L-alaninate.

Ethyl N-(methylsulfonyl)-L-alaninate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.05 (br s, 1H, NH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (quint, J = 7.2 Hz, 1H, CH), 3.00 (s, 3H, SO₂CH₃), 1.50 (d, J = 7.2 Hz, 3H, CHCH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (C=O), 62.0 (OCH₂), 50.5 (CH), 41.0 (SO₂CH₃), 19.0 (CHCH₃), 14.0 (OCH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₁₃NO₄S [M+H]⁺: 196.06; found: 196.06.

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a significant advancement in the preparation of N-(methylsulfonyl)alanine derivatives, offering substantial reductions in reaction times and improvements in yields compared to conventional methods. The protocols outlined in these application notes provide a robust starting point for researchers to efficiently synthesize these valuable compounds. The versatility of microwave chemistry allows for rapid optimization of reaction conditions and the exploration of a wide range of substrates, thereby accelerating the drug discovery process. Future work in this area could focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of more complex N-(methylsulfonyl)alanine-containing molecules.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (n.d.).
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023).
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(27), 14118.
  • Microwave Synthesis of Sulfonamides. (n.d.). Scribd.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. (n.d.). ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 34185–34208.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (n.d.).
  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129–133.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(46), 36894–36932.
  • Synthesis of sulfonamides 8–14 via microwave irradiation. (n.d.). ResearchGate.
  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(46), 36894–36932.
  • Microwave-assisted synthesis and characterization of optically active poly (ester-imide)s incorporating L-alanine. (2010). Amino Acids, 38(4), 1253–1260.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][7]triazines. (2021). Molecules, 26(12), 3568.

  • Microwave Reaction Tutorial. (n.d.). Norlab.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2).
  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction. (n.d.). The Open Medicinal Chemistry Journal.
  • specific effects of microwave - Solid supported reaction. (n.d.).
  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. (n.d.).
  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2008). Molecules, 13(1), 213–223.
  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (n.d.). Molecules, 18(9), 10457–10471.
  • Microwave-Assisted Synthesis of β-1,2,3-Triazolyl-α-amino Esters. (n.d.). Journal of the Brazilian Chemical Society.

Sources

Application Note: Cell Culture Dosing and Cytotoxicity Profiling of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Preclinical Researchers, Assay Development Scientists, and Toxicologists

Executive Summary & Mechanistic Rationale

The evaluation of novel small molecules, such as the sulfonamide-derived amino acid N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS 474006-03-6) , requires rigorous in vitro cytotoxicity profiling before advancing to target-specific mechanistic studies. Because this compound features hydrophobic moieties (an ethoxyphenyl group and a methylsulfonyl group), it exhibits limited aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a vehicle.

As an Application Scientist, I cannot overstate the importance of controlling solvent variables. While DMSO is the universal solvent for drug discovery, it is biologically active. Research has demonstrated that DMSO concentrations exceeding 1% (v/v) can induce caspase-independent neuronal death and alter cellular phenotypes [1]. Therefore, this protocol is engineered around a constant-DMSO serial dilution strategy , ensuring that every well—from the highest compound dose to the lowest—receives an identical, sub-toxic vehicle concentration (0.25% final).

Furthermore, while traditional tetrazolium-based assays (e.g., MTT) [2] rely on metabolic conversion that can be artificially skewed by compound interference, this protocol utilizes a bioluminescent ATP-detection assay . By quantifying intracellular ATP, we achieve a highly sensitive, direct measurement of cell viability that is largely immune to the chemical autofluorescence or redox interference often associated with synthetic small molecules [3].

Experimental Workflow

The following diagram illustrates the critical path from compound solubilization to final data acquisition. The intermediate media transfer step is the linchpin of this workflow; it prevents localized compound precipitation ("crashing out") that occurs when high-concentration DMSO stocks are added directly to aqueous cell cultures.

Workflow Stock 1. Compound Stock (10 mM in DMSO) Dilution 2. Serial Dilution (100% DMSO) Stock->Dilution Media 3. Media Transfer (0.5% DMSO) Dilution->Media Dosing 4. Cell Dosing (Final 0.25% DMSO) Media->Dosing Assay 5. Viability Assay (ATP Luminescence) Dosing->Assay

Fig 1. Step-by-step compound dilution and cell dosing workflow.

Step-by-Step Methodology

Phase 1: Cell Seeding & Edge-Effect Mitigation

Causality Note: Evaporation in the outer perimeter of 96-well plates alters osmolarity and artificially reduces cell viability, destroying assay Z'-factors.

  • Harvest target cells in the exponential growth phase.

  • Prepare a cell suspension at a density of

    
     cells/mL in complete culture media.
    
  • Dispense 50 µL of the cell suspension into the inner 60 wells of a 96-well plate (5,000 cells/well).

  • Fill the outer 36 perimeter wells with 200 µL of sterile PBS to act as an evaporation barrier.

  • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 2: Compound Preparation (Constant-DMSO Strategy)
  • Master Stock: Dissolve N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine powder in 100% anhydrous DMSO to yield a 10 mM master stock.

  • DMSO Serial Dilution: In a V-bottom 96-well plate, perform a 1:3 serial dilution across 9 points using 100% DMSO. (e.g., 20 µL compound + 40 µL DMSO). Well 10 serves as the DMSO-only vehicle control.

  • Intermediate Media Dilution (2X Dosing Solution): Transfer 5 µL of each DMSO dilution into a deep-well block containing 995 µL of pre-warmed culture media.

    • Self-Validation: This 1:200 dilution drops the DMSO concentration to exactly 0.5% while keeping the compound in a soluble, intermediate state (Top concentration = 50 µM).

Phase 3: Cell Dosing
  • Remove the cell culture plate from the incubator.

  • Gently add 50 µL of the 2X Dosing Solution to the corresponding wells containing 50 µL of cells.

  • The final well volume is now 100 µL. The top concentration of the compound is 25 µM , and the final DMSO concentration is uniformly 0.25% across all test and control wells.

  • Incubate for the desired exposure time (typically 48 to 72 hours).

Phase 4: ATP-Luminescent Cytotoxicity Assay
  • Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Causality Note: Temperature gradients across the plate cause uneven enzymatic reaction rates, skewing luminescence.

  • Add 100 µL of the reagent directly to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Biochemical Assay Mechanism

To trust the data, one must understand the signal generation. The assay relies on the principle that only metabolically viable cells synthesize ATP. Upon lysis, intracellular ATP acts as the limiting reagent for the exogenous luciferase enzyme.

Mechanism Cell Viable Cell (Metabolically Active) ATP ATP (Intracellular) Cell->ATP Lysis Reaction Enzymatic Reaction Mg2+ + O2 ATP->Reaction Reagent Assay Reagent (Luciferin + Luciferase) Reagent->Reaction Output Oxyluciferin + Light (Luminescence ∝ Viability) Reaction->Output

Fig 2. Biochemical mechanism of the ATP-dependent luminescent cell viability assay.

Data Presentation & Quality Control

To ensure reproducibility, all quantitative dosing parameters and expected analytical outputs must be structured for immediate verification.

Table 1: 9-Point Dose-Response Dilution Scheme

Dilution PointCompound in 100% DMSOCompound in 2X MediaFinal Assay Concentration (1X)Final DMSO %
1 (Top Dose)10.00 mM50.00 µM25.00 µM 0.25%
23.33 mM16.67 µM8.33 µM 0.25%
31.11 mM5.56 µM2.78 µM 0.25%
4370.37 µM1.85 µM0.93 µM 0.25%
5123.46 µM617.28 nM308.64 nM 0.25%
641.15 µM205.76 nM102.88 nM 0.25%
713.72 µM68.59 nM34.29 nM 0.25%
84.57 µM22.86 nM11.43 nM 0.25%
9 (Low Dose)1.52 µM7.62 nM3.81 nM 0.25%
10 (Vehicle)0 µM (DMSO Only)0 µM0 µM 0.25%

Table 2: Expected IC50 Data Summary & QC Metrics

MetricExpected Value RangeInterpretation / Causality
Z'-Factor > 0.60Indicates a robust assay window between Vehicle Control and Positive Control (e.g., 10 µM Staurosporine).
Vehicle Viability > 95%Confirms that 0.25% DMSO is sub-toxic and does not induce baseline apoptosis.
Hill Slope (n) -0.8 to -1.5Standard 1:1 binding stoichiometry. Steeper slopes may indicate compound precipitation or off-target toxicity.
IC50 Value Compound DependentThe concentration at which N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine reduces ATP luminescence by 50%.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. Available at:[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yields of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS: 474006-03-6) (). This specialty N-aryl-N-sulfonyl amino acid is a critical building block in advanced drug development. However, synthesizing this compound presents unique steric and electronic challenges that often result in poor yields or loss of chiral integrity.

This guide addresses the most common bottlenecks—poor N-arylation yields, sulfonylation resistance, and chiral degradation—providing field-proven, self-validating protocols to optimize your workflow.

Overall Synthesis Workflow

SynthesisWorkflow A 1. 4-Ethoxyaniline + Ethyl Pyruvate B Reductive Amination (NaBH(OAc)3, DCE) A->B C 2. Ethyl N-(4-ethoxyphenyl)alaninate B->C D N-Sulfonylation (MsCl, Pyridine/DMAP) C->D E 3. Ethyl N-(4-ethoxyphenyl)- N-(methylsulfonyl)alaninate D->E F Saponification (LiOH, THF/H2O) E->F G 4. N-(4-ethoxyphenyl)- N-(methylsulfonyl)alanine F->G

Three-step synthesis workflow for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

FAQ 1: Overcoming Low Yields in N-Arylation

Q: Why am I getting low yields (<40%) and significant over-alkylation when reacting 4-ethoxyaniline with ethyl 2-bromopropanoate?

A: Direct SN2 alkylation of anilines with alpha-bromo esters often fails to produce high yields due to the poor nucleophilicity of the aniline nitrogen and the competing risk of dialkylation. While the electron-donating ethoxy group slightly improves nucleophilicity, steric hindrance at the alpha-carbon of the propanoate remains a significant barrier ().

Causality & Solution: To bypass the highly hindered SN2 transition state, switch to a reductive amination pathway. Condensing 4-ethoxyaniline with ethyl pyruvate forms a transient imine, which is selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). This completely eliminates the possibility of over-alkylation.

Self-Validating Protocol: Reductive Amination
  • Setup: In an oven-dried flask under N₂, dissolve 4-ethoxyaniline (10.0 mmol, 1.0 eq) and ethyl pyruvate (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Catalysis: Add glacial acetic acid (10.0 mmol, 1.0 eq) to accelerate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (15.0 mmol, 1.5 eq). Stir at room temperature for 12 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS. Proceed to workup only if the target mass [M+H]⁺ 238.1 is the base peak and the 4-ethoxyaniline starting material peak is <5% relative AUC.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with dichloromethane (3x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield ethyl N-(4-ethoxyphenyl)alaninate.

FAQ 2: Breaking Sulfonylation Resistance

Q: My N-(4-ethoxyphenyl)alanine ester is not reacting with methanesulfonyl chloride (MsCl) under standard Et₃N/DCM conditions. How can I drive this to completion?

A: The secondary amine in your intermediate is highly deactivated. The bulky alpha-methyl group of the alanine moiety creates significant steric hindrance, while the N-aryl ring delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity (). Standard triethylamine (Et₃N) is insufficiently basic and acts only as an acid scavenger, not a nucleophilic catalyst.

Causality & Solution: You must alter the reaction mechanism. By using 4-Dimethylaminopyridine (DMAP) in neat pyridine, DMAP attacks MsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is reactive enough to overcome the steric and electronic barriers of the secondary arylamine.

SulfonylationMechanism N1 Sterically Hindered Secondary Arylamine N4 Nucleophilic Attack N1->N4 N2 DMAP + MsCl N3 Highly Electrophilic N-Sulfonylpyridinium Ion N2->N3 Rapid N3->N4 N5 Sulfonylated Product + Regenerated DMAP N4->N5 Pyridine neutralizes HCl

Logical mechanism of DMAP-catalyzed N-sulfonylation overcoming steric hindrance.

Quantitative Data: Sulfonylation Condition Optimization
Condition (Base/Solvent/Catalyst)TemperatureTime (h)Conversion (%)Isolated Yield (%)
Et₃N / DCM / None25°C24< 10%N/A
NaH / THF / None0°C to 25°C1245%38%
Pyridine / DCM / DMAP (0.2 eq)40°C1675%68%
Pyridine (neat) / DMAP (0.5 eq) 60°C 8 > 95% 89%
Self-Validating Protocol: DMAP-Catalyzed Sulfonylation
  • Setup: Dissolve ethyl N-(4-ethoxyphenyl)alaninate (10.0 mmol, 1.0 eq) in anhydrous pyridine (15 mL).

  • Catalyst Addition: Add DMAP (5.0 mmol, 0.5 eq). Cool the flask to 0°C.

  • Reagent Addition: Dropwise, add methanesulfonyl chloride (MsCl) (20.0 mmol, 2.0 eq) over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 8 hours.

  • Self-Validation Check: Perform a TLC check (Hexanes:EtOAc 3:1). The starting material spot (Rf ~0.4) must be completely consumed, replaced by a less polar product spot (Rf ~0.6). If starting material remains, add an additional 0.5 eq of MsCl and heat for 2 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with 1M aqueous HCl (4x 20 mL) to remove all pyridine. Dry over Na₂SO₄ and concentrate.

FAQ 3: Preventing Racemization During Hydrolysis

Q: During the final saponification step, I observe significant epimerization of the alanine stereocenter. How do I preserve chiral integrity?

A: The alpha-proton of an N-sulfonyl amino acid ester is highly acidic due to the electron-withdrawing effects of both the ester carbonyl and the sulfonamide group. Harsh basic conditions (e.g., NaOH or KOH at elevated temperatures) heavily promote enolization at the alpha-carbon, leading to rapid racemization ().

Causality & Solution: To maintain the stereocenter, the hydrolysis must be performed under strictly mild conditions. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0°C provides the necessary hydroxide nucleophilicity while suppressing the rate of alpha-deprotonation.

Self-Validating Protocol: Mild Saponification
  • Setup: Dissolve ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate (10.0 mmol, 1.0 eq) in a 3:1 mixture of THF and water (40 mL).

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add LiOH·H₂O (20.0 mmol, 2.0 eq) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to slowly warm to room temperature over 3 hours.

  • Self-Validation Check: Spot the reaction mixture on TLC (DCM:MeOH 9:1). The ester starting material should be entirely absent. The product will remain at the baseline until acidified.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with 15 mL water and cool to 0°C. Slowly acidify with 1M HCl until pH 2 is reached (monitor rigorously with pH paper).

  • Isolation: Extract the precipitated product with EtOAc (3x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield pure N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

References

  • MDPI. "N-Aryl Amino Acids as Potential Antibacterial Agents." Molecules, 2023.[Link]

  • ACS Publications. "Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines." Journal of Organic Chemistry, 2022.[Link]

  • Asian Journal of Chemistry. "Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts." Asian Journal of Chemistry, 2012.[Link]

Overcoming solubility issues with N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and formulation scientists working with N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine . This compound presents a classic "lipophilic weak acid" profile, where solubility is heavily dependent on ionization state (pH) and dielectric constant (solvent polarity).

Solubility Optimization & Troubleshooting Guide

Technical Briefing: Why This Compound Crashes Out

Before attempting a protocol, you must understand the "Why." This molecule consists of a hydrophobic core (the ethoxyphenyl and methylsulfonyl groups) attached to a polarizable carboxylic acid tail.

  • The Trap (pH < 4): In acidic environments (like pure water, 0.1N HCl, or unbuffered saline), the carboxylic acid remains protonated (neutral). In this state, the molecule is dominated by its hydrophobic aryl-sulfonyl core, resulting in near-zero aqueous solubility .

  • The Solution (pH > 6): By raising the pH above the pKa (typically > pH 6.0), you deprotonate the carboxylic acid (

    
    ). The resulting anion is significantly more water-soluble due to charge-dipole interactions with water.
    

Troubleshooting & FAQ

Direct answers to your most frequent lab-bench hurdles.

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it formed a cloudy suspension. Why?

A: This is a kinetic issue, not a thermodynamic one. While the compound should be soluble at pH 7.4, the dissolution rate of the solid crystal lattice is slow. The solid surface may locally acidify the water, preventing ionization.

  • Fix: Do not add powder to buffer. Dissolve the powder in a "carrier" solvent (DMSO or Ethanol) first, or dissolve in dilute NaOH, then adjust the pH down to 7.4.

Q2: My stock solution in DMSO precipitates when I dilute it into cell culture media.

A: This is the "Solvent Shock" effect. When you dilute DMSO into aqueous media, the dielectric constant changes instantly. If the final concentration exceeds the aqueous solubility limit of the neutral species (and the pH of the media isn't high enough to instantly ionize it), it crashes out.

  • Fix: Ensure your cell culture media is well-buffered (HEPES/bicarbonate) to maintain pH > 7.0. Add the DMSO stock slowly while vortexing. If precipitation persists, lower the final concentration or use a Cyclodextrin carrier (see Protocol 3).

Q3: Can I heat the solution to speed up dissolution?

A: Yes, but with caution.

  • Safe Zone: 40°C – 50°C for < 30 minutes.

  • Risk: N-sulfonyl bonds are generally stable, but the N-aryl bond can be sensitive to oxidative stress or extreme hydrolysis at high temperatures. Avoid boiling.

Q4: What is the maximum solubility I can expect?

A:

  • Pure Water (pH 3): < 0.1 mg/mL (Insoluble)

  • PBS (pH 7.4): ~1–5 mg/mL (Moderate)

  • 0.1 M NaOH: > 50 mg/mL (High)

  • DMSO: > 100 mg/mL (Very High)

Solubility Decision Tree

Use this logic flow to select the correct protocol for your application.

SolubilityStrategy Start Start: Solid Compound AppType What is your application? Start->AppType InVivo In Vivo / Animal Study (High Dose Needed) AppType->InVivo InVitro In Vitro / Cell Culture (Low Dose, pH 7.4) AppType->InVitro Analytical Analytical / HPLC (Stock Solution) AppType->Analytical Protocol1 Protocol 1: Salt Formation (NaOH) InVivo->Protocol1 Alternative Protocol3 Protocol 3: Cyclodextrin Complex InVivo->Protocol3 Best for Bioavailability CheckpH Check Media pH InVitro->CheckpH Protocol2 Protocol 2: DMSO Spike Analytical->Protocol2 Use DMSO/MeOH CheckpH->Protocol1 Sensitive Cells CheckpH->Protocol2 pH Stable

Figure 1: Strategic workflow for solubilizing N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine based on experimental requirements.

Validated Experimental Protocols

Protocol 1: The "pH Switch" Method (Salt Formation)

Best for: Preparing high-concentration aqueous stocks without organic solvents.

Mechanism: Converts the insoluble acid to its soluble Sodium salt (


).
  • Weigh: Measure 10 mg of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine.

  • Alkalize: Add 100 µL of 0.1 M NaOH .

  • Vortex: Vortex vigorously. The solution should turn clear almost instantly as the salt forms.

  • Dilute: Slowly add 900 µL of PBS or Water (dropwise) while vortexing.

  • Check: Measure pH. It will likely be basic (~pH 9-10).

  • Adjust: Carefully back-titrate with 0.1 M HCl to reach pH 7.4.

    • Warning: If you overshoot (pH < 5), the compound will precipitate.

Protocol 2: The DMSO "Spike" Method

Best for: In vitro assays (HTS, Cell Culture) where <1% DMSO is acceptable.

  • Stock Prep: Dissolve compound in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).

  • Pre-warm Media: Ensure your culture media is at 37°C.

  • Spike: Pipette the DMSO stock directly into the center of the media volume while swirling/vortexing rapidly.

    • Do not pipette onto the side of the tube (causes local high concentration and precipitation).

  • Inspect: Check for crystal formation under a microscope.

Protocol 3: Cyclodextrin Complexation

Best for: In vivo IP/IV injection or preventing precipitation in long-term assays.

Mechanism: The hydrophobic ethoxyphenyl ring inserts into the cyclodextrin cavity, shielding it from water.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Add Compound: Add the solid compound to the vehicle.

  • Sonicate: Sonicate at 40°C for 20–30 minutes.

  • Clarify: If the solution is not perfectly clear, filter through a 0.22 µm PVDF filter.

Quantitative Data Summary

Solvent SystemEstimated Solubility (25°C)Application Suitability
Water (pH 3.0) < 0.05 mg/mLUnsuitable
PBS (pH 7.4) 1 – 5 mg/mLCell Culture (Low Dose)
Ethanol 20 – 30 mg/mLTopical / Stock
DMSO > 100 mg/mLPrimary Stock Solution
20% HP-β-CD 10 – 20 mg/mLIn Vivo / Animal Studies

References & Further Reading

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[1] Link

    • Context: Foundational thermodynamics of amino acid solubility vs. pH and dielectric constant.

  • Hirano, A., et al. (2021).[2] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules, 178, 607-615.[2] Link

    • Context: Explains the solvation mechanisms of N-substituted amino acid derivatives.

  • PubChem. (n.d.).[3] Compound Summary: N-(4-ethoxyphenyl)acetamide (Phenacetin derivatives).[4][5] National Library of Medicine. Link

    • Context: Structural analog data supporting the lipophilicity profile of the ethoxyphenyl moiety.

  • RSC Publishing. (2013). "The effect of N-methylation of amino acids on solubility and conformation."[6] Organic & Biomolecular Chemistry. Link

    • Context: Validates that N-substitution generally increases lipophilicity but can improve solubility if ionization is managed.

Sources

Troubleshooting impurity formation during N-sulfonylation of ethoxyphenyl alanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurity Formation & Process Optimization

Document ID: TS-CHEM-AA-042 | Version: 2.1 | Status: Active

Introduction: The Reaction Landscape

Welcome to the technical support guide for the N-sulfonylation of ethoxyphenyl alanine. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing PPAR agonists and integrin antagonists. While seemingly simple, the reaction involves a competition between nucleophilic attack, hydrolysis, and stereochemical erosion.

The substrate, Ethoxyphenyl Alanine , presents a unique challenge:

  • The

    
    -Chiral Center:  Highly susceptible to racemization under basic conditions.
    
  • The Nucleophilic Competition: The amine (desired) vs. the carboxylate (undesired mixed anhydride formation).

  • The Electronic Effect: The ethoxy group on the phenyl ring is electron-donating, potentially influencing the pKa of the amine and the stability of intermediates.

Module 1: Stereochemical Integrity (Racemization)

The "Silent" Impurity: Enantiomeric Excess (ee) Erosion

Q: My product shows a drop in enantiomeric excess (ee) from >99% to 85-90%. What is causing this?

A: Racemization in N-sulfonylation typically occurs via two distinct mechanisms, driven by the activation of the carboxylic acid or excessive base strength.

The Mechanism: The Azlactone Pathway

If you are working with the free acid (not the ester), the sulfonyl chloride (


) can react with the carboxylic acid to form a mixed anhydride . This intermediate is highly reactive and can cyclize to form an oxazol-5(4H)-one (azlactone) .[1]
  • The C-4 proton of the azlactone is highly acidic (

    
    ).
    
  • Even mild bases can deprotonate this position, destroying the stereocenter.

  • Subsequent hydrolysis opens the ring to yield the racemic sulfonamide.

The Mechanism: Direct Enolization

If you are working with the ester , strong organic bases (e.g.,


, DBU) can directly abstract the 

-proton, forming a planar enolate which reprotonates indiscriminately.
Troubleshooting Protocol: Racemization Control
VariableRecommendationTechnical Rationale
Base Selection Use Inorganic Bases (

,

)
Organic bases like TEA promote azlactone formation. Aqueous carbonate buffers (Schotten-Baumann) minimize this risk.
Order of Addition Add Base Before Sulfonyl Chloride Ensure the amine is deprotonated and ready to react before the sulfonyl chloride is introduced, favoring amidation over mixed anhydride formation.
Temperature Maintain <

C
Low temperature kinetically disfavors the higher-activation-energy racemization pathway.

Module 2: Chemoselectivity (Bis-Sulfonylation)

The "Visible" Impurity: M + Sulfonyl Mass Shift

Q: LC-MS shows a significant peak at [M + Sulfonyl Group]. How do I stop this?

A: This is the Bis-sulfonamide impurity (


).
The primary sulfonamide product (

) is significantly more acidic (

) than the starting amine. In the presence of excess base and sulfonyl chloride, the product deprotonates and attacks a second equivalent of the reagent.
Troubleshooting Protocol: Bis-Sulfonylation
  • Stoichiometry Control: Never exceed 1.1 equivalents of sulfonyl chloride.

  • pH Monitoring (Critical):

    • Ideal Range: pH 8.5 – 9.5.

    • The Danger Zone: pH > 11 promotes deprotonation of the product sulfonamide, accelerating bis-sulfonylation.

  • Reverse Addition: If the problem persists, add the sulfonyl chloride solution dropwise to the amine solution. This keeps the concentration of the electrophile low relative to the nucleophile.

Module 3: Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Note the critical "Danger Zone" where the Mixed Anhydride leads to racemization.

ReactionNetwork SM Ethoxyphenyl Alanine (Substrate) Prod N-Sulfonyl Product (Desired) SM->Prod Path A: Amine Attack (Fastest at pH 8-9) MixedAnh Mixed Anhydride (Intermediate) SM->MixedAnh Path B: Carboxyl Attack (Low pH or Excess SCl) SCl Sulfonyl Chloride (Reagent) BisSulf Bis-Sulfonamide (Impurity) Prod->BisSulf Excess Base + SCl (pH > 11) Azlactone Azlactone (Racemization Hub) MixedAnh->Azlactone Cyclization Racemic Racemic Product Azlactone->Racemic Hydrolysis

Caption: Competitive pathways in N-sulfonylation. Path A is desired. Path B leads to racemization via Azlactone. Excess reagents lead to Bis-sulfonylation.

Module 4: Standard Operating Procedures (SOPs)

Method A: Schotten-Baumann Conditions (Recommended for Free Acids)

Best for maintaining enantiomeric purity and preventing mixed anhydrides.

  • Dissolution: Dissolve Ethoxyphenyl alanine (1.0 equiv) in 1N NaOH (2.2 equiv) and Water/THF (1:1 v/v).

    • Note: The THF helps solubilize the sulfonyl chloride.

  • Cooling: Cool the mixture to 0–5 °C .

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise over 30 minutes.

    • Simultaneously add 1N NaOH dropwise to maintain pH between 9.0 and 10.0 . Use a pH meter or internal indicator.

  • Workup:

    • Acidify to pH 2-3 with 1N HCl (Product precipitates or extract with EtOAc).

    • Wash organic layer with water (removes sulfonic acid byproduct).

Method B: Anhydrous Conditions (Recommended for Esters)

Used only if the carboxyl group is already protected as an ester.

  • Dissolution: Dissolve Amino Ester HCl salt (1.0 equiv) in dry DCM.

  • Base: Add N-Methylmorpholine (NMM) (2.2 equiv).

    • Why NMM? It is a weaker base than TEA, reducing risk of

      
      -deprotonation (racemization).
      
  • Addition: Add Sulfonyl Chloride (1.1 equiv) at 0 °C .

  • Quench: Add N,N-Dimethylpropane-1,3-diamine (0.1 equiv) to scavenge excess sulfonyl chloride before workup.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude LC-MS CheckMass Identify Major Impurity Mass Start->CheckMass Bis Mass = M + SO2Ar (Bis-sulfonylation) CheckMass->Bis High Mass SM Mass = SM Only (No Reaction) CheckMass->SM Low Conv. Rac Mass = Product (But Low ee) CheckMass->Rac Chiral HPLC ActionBis Action: 1. Reduce SCl to 1.0 eq 2. Maintain pH < 10 3. Dilute reaction Bis->ActionBis ActionSM Action: 1. Check SCl quality (hydrolysis?) 2. Increase pH to >8.5 3. Switch solvent (THF/Water) SM->ActionSM ActionRac Action: 1. Switch to Na2CO3 (Schotten-Baumann) 2. Lower Temp to 0°C 3. Avoid TEA/DIEA Rac->ActionRac

Caption: Decision tree for identifying and resolving common sulfonylation issues.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
    • Grokipedia: Schotten–Baumann reaction.[2] Available at: [Link]

  • Mechanisms of Racemization (Azlactone Formation)

    • Benoiton, N. L. Chemistry of Peptide Synthesis. CRC Press, 2006.
    • Thiocillin I: Total Synthesis and Structural Confirmation. (Discusses azlactone intermediates in peptide chemistry). Available at: [Link]

  • Bis-Sulfonylation Impurities

    • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors. (Discusses bis-sulfonyl stability and hydrolysis). Available at: [Link]

  • Mixed Anhydride Formation

    • Mixed Sulfonic-Carboxylic Anhydrides. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimizing column retention times for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine separation

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-HPLC-2024-08 | Status: Active | Role: Senior Application Scientist

Executive Summary

This guide addresses the chromatographic behavior of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine . To optimize retention times for this analyte, you must treat it primarily as a weak acid with moderate hydrophobicity.

The Molecule at a Glance:

  • Core Moiety: Alanine backbone (Carboxylic Acid, pKa ~3.5–4.0).

  • Nitrogen Environment: The nitrogen is sulfonylated and phenylated. It is non-basic . It will not protonate at low pH like a standard amine.

  • Hydrophobicity: The 4-ethoxyphenyl group adds significant non-polar surface area, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.

Module 1: The "Golden Method" Baseline

Before troubleshooting, ensure your baseline method adheres to these parameters. Most retention issues stem from deviating from this chemistry.

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or C18-Aq The ethoxy-phenyl group requires hydrophobic interaction. "Aq" phases prevent dewetting if high aqueous content is needed.
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Phosphate pH 2.5)CRITICAL: You must suppress the ionization of the carboxylic acid. At pH < 3.0, the molecule is neutral and retains well. At pH > 5.0, it becomes an anion and elutes in the void volume.
Mobile Phase B Acetonitrile Provides sharper peaks than Methanol for phenyl-containing compounds due to distinct dipole interactions.
Column Temp 35°C – 40°C Higher temperature reduces viscosity and improves mass transfer for the sulfonyl group, sharpening peaks.
Detection UV 254 nm The phenyl ring provides strong absorbance here.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Retention Time (RT) is Too Short (k' < 2)

Q: I am using a standard C18 column with Water/Methanol, but the analyte elutes near the void volume (t0). Why? A: You are likely experiencing Ionization Exclusion . The alanine moiety contains a carboxylic acid.[1] In a neutral water/methanol mix, the pH is likely ~6.0–7.0. At this pH, the acid is deprotonated (


). The negatively charged analyte is repelled by the residual silanols on the silica surface and is too polar to interact with the C18 chains.
  • The Fix: Acidify Mobile Phase A to pH 2.5–3.0 . Use 0.1% Formic Acid (LC-MS friendly) or 20mM Phosphate Buffer (Robustness). This forces the molecule into its neutral (

    
    ) state, allowing hydrophobic interaction.
    

Q: I added acid, but retention is still marginal. What next? A: Switch to a Polar-Embedded (Amide or Carbamate) Group column. Standard C18 columns rely solely on hydrophobic interaction. The sulfonyl and amide-like nitrogen in your molecule are polar. A polar-embedded column interacts with these functional groups, providing "orthogonal" selectivity and increasing retention without needing 100% aqueous conditions.

Category B: Retention Time Drift (Instability) [2]

Q: My retention time decreases slowly over a sequence of 20 injections. Is the column failing? A: It is likely Phase Dewetting or Temperature Fluctuation , not failure.

  • Dewetting: If you are running highly aqueous conditions (>95% Water) to force retention, the hydrophobic C18 chains may "collapse" or mat down to avoid the water, reducing surface area.

    • Test: Flush with 100% Acetonitrile for 20 mins, then re-equilibrate. If RT returns, it was dewetting.

  • Temperature: The pKa of carboxylic acids shifts with temperature. If your lab fluctuates by 2-3°C and you are not using a column oven, the ionization ratio changes, shifting RT.

    • Fix: Set column oven to 40°C (well above ambient).

Q: The RT jumps randomly between runs. A: Check your Buffer Capacity . If you are using just a trace of acid (e.g., 0.01% TFA), the sample matrix itself might locally alter the pH inside the column plug.

  • The Fix: Increase buffer concentration to 20-25 mM (e.g., Ammonium Formate or Potassium Phosphate). This "locks" the local pH environment.

Category C: Peak Shape Issues

Q: I see significant tailing (Asymmetry > 1.5). Is this silanol interaction? A: Surprisingly, no . Unlike basic amines, your sulfonamide nitrogen is not interacting with silanols. Tailing here is usually caused by Metal Chelation or Column Overload .

  • Chelation: The carboxylic acid and sulfonyl oxygen can form weak complexes with trace metals in the stainless steel frits.

    • Fix: Add 5mM EDTA to the mobile phase (if not using MS) or use a "Bio-inert" (PEEK-lined) column hardware.

  • Overload: Acidic analytes suffer from "Langmuirian" overload at lower concentrations than neutrals. Dilute your sample 10x and inject. If the peak becomes symmetrical, you were overloading the column.

Module 3: Visualizing the Logic
Workflow: Optimizing Retention (k')

Use this logic flow to determine the correct intervention for retention issues.

RetentionLogic Start Start: Analyte Elutes Too Fast (k' < 2) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH Acidify Action: Add 0.1% Formic Acid or Phosphate Buffer pH 2.5 CheckPH->Acidify No (Neutral pH) CheckOrganic Check Organic Start % Is Initial B > 5%? CheckPH->CheckOrganic Yes (Acidic) Acidify->CheckOrganic LowerOrg Action: Lower Initial B to 2-3% (Ensure Column is Compatible) CheckOrganic->LowerOrg Yes CheckCol Check Column Chemistry Is it standard C18? CheckOrganic->CheckCol No (Already Low) LowerOrg->CheckCol SwitchCol Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckCol->SwitchCol Yes (Standard C18) Success Optimization Complete k' > 2.0 CheckCol->Success No (Already Advanced Phase) SwitchCol->Success

Caption: Decision tree for diagnosing and correcting low retention (k') issues for N-sulfonyl amino acids.

Module 4: Experimental Validation Protocol

Objective: Determine the optimal pH for robust retention.

  • Preparation: Prepare three Mobile Phase A solutions:

    • MP A1: 10mM Ammonium Acetate (pH 6.5)

    • MP A2: 0.1% Formic Acid (pH ~2.7)

    • MP A3: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

  • Execution:

    • Run a generic gradient (5% B to 95% B over 10 min) with each MP A.

    • Use Acetonitrile as MP B.

    • Column: C18, 150 x 4.6mm, 3.5µm.

  • Analysis:

    • Calculate

      
       (Capacity Factor) for each run: 
      
      
      
      .
    • Success Criteria: Select the condition where

      
       is closest to 5.0 without excessive noise.
      
    • Expected Result: MP A1 will result in

      
       (Void). MP A2/A3 will result in 
      
      
      
      .
References
  • Dolan, J. W. (2010). "pH and Retention in Reversed-Phase LC." LCGC North America, 28(12).

    • Context: Authoritative guide on the Henderson-Hasselbalch relationship in HPLC retention for acidic analytes.
  • McCalley, D. V. (2005). "The separation of basic and acidic compounds by reversed-phase HPLC using modern stationary phases.

    • Context: Explains the interaction mechanisms of polar-embedded phases which are recommended in Module 2.
  • PubChem. (n.d.).[3] "Compound Summary: N-(Methylsulfonyl)-N-Phenyl-L-Alanine."

    • Context: Structural confirmation and physicochemical property data (LogP, H-Bond donors) used to derive the hydrophobicity profile.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

    • Context: The foundational text for the "Golden Method" parameters (Temper

Sources

Removing unreacted reagents from N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine crude product

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote recipe following.

Ticket Topic: Removal of unreacted reagents from N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine crude product. Ticket ID: PUR-MSA-0042 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Logic

The purification of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine presents a classic "Amphoteric vs. Acidic" separation challenge. To troubleshoot effectively, we must first define the physicochemical species present in your crude mixture.

The Species Matrix
ComponentFunctionKey Functional GroupsAcid/Base BehaviorpKa (Approx)
Target Product API/IntermediateCarboxylic Acid (COOH)Sulfonamide (N-SO₂R)Acidic Only .The sulfonamide withdraws electron density, rendering the nitrogen non-basic.COOH: ~3.5Sulfonamide: >10
Starting Material (SM) PrecursorCarboxylic Acid (COOH)Secondary Amine (NH)Amphoteric (Zwitterionic potential).Contains both acidic COOH and basic NH.COOH: ~2.5NH₂⁺: ~4.5–5.0
MsCl ReagentSulfonyl ChlorideElectrophile . Reacts with water to form MsOH + HCl.N/A (Reactive)
Base (e.g., TEA/Pyridine)CatalystTertiary AmineBasic . Forms water-soluble salts at low pH.~5.0 (Pyridine)~10.0 (TEA)
The Separation Strategy

The critical differentiator is the nitrogen atom .

  • In the Product: The nitrogen is sulfonylated and cannot be protonated. At low pH, the molecule is neutral (COOH form) and lipophilic.

  • In the Starting Material: The nitrogen is a secondary aniline derivative. At low pH, it can be protonated (NH₂⁺), making it ionic and hydrophilic.

Therefore, the "Golden Step" is an acidic extraction (pH ~1–2).

Core Protocol: The "Reverse-Switch" Workup

Use this protocol to remove MsCl, base, and unreacted starting material in one workflow.

Phase A: Quenching & MsCl Destruction

Objective: Hydrolyze excess methanesulfonyl chloride (MsCl) safely. MsCl is lachrymatory and toxic; its hydrolysis produces methanesulfonic acid (MsOH) and HCl.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate).

    • Why: Dilution mitigates the exotherm from the subsequent water addition.[1]

  • Quench: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) with vigorous stirring.

    • Observation: Effervescence (CO₂) will occur as HCl/MsOH are neutralized.

    • Endpoint: Stir until gas evolution ceases (approx. 15–30 mins). This ensures MsCl is fully hydrolyzed to water-soluble sulfonate salts.

Phase B: The pH-Switch Extraction (Purification)

Objective: Partition the Product into the organic layer while forcing the Starting Material (SM) into the aqueous layer.

  • Alkaline Wash (Removal of MsOH/Salts):

    • Ensure the aqueous layer is pH > 9 (add more NaHCO₃ or dilute NaOH if necessary).

    • Action: Separate phases. Keep the Aqueous Layer (Product is here as carboxylate). Discard Organic (contains neutral non-polar impurities).

    • Note: If your product is highly lipophilic, it might stay in the organic layer even at high pH. If so, skip to Step 2 and keep the organic layer. Standard protocol assumes product follows carboxylate solubility.

  • The Acidic Cut (The Critical Step):

    • Take the product-containing phase (or fresh organic + water).

    • Adjust the aqueous phase to pH 1–2 using 1M HCl or KHSO₄.

    • Mechanism:

      • Product: COOH becomes protonated (Neutral)

        
         Partitions to Organic .
        
      • Starting Material: NH becomes protonated (Cationic NH₂⁺)

        
         Trapped in Aqueous .
        
    • Action: Extract with EtOAc or DCM (x3). Combine organic layers.

  • Polishing:

    • Wash combined organics with 0.5 M HCl (removes trace amine SM).

    • Wash with Brine (removes residual water/acid).

    • Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic and phase behavior of the molecules.

PurificationProtocol Start Crude Reaction Mixture (Product + SM + MsCl + Base) Quench 1. Quench with Sat. NaHCO3 (Hydrolyzes MsCl -> MsOH) Start->Quench PhaseSep1 2. Phase Separation (pH ~8-9) Quench->PhaseSep1 Org1 Organic Layer 1 (Neutrals/Non-polars) PhaseSep1->Org1 Discard Aq1 Aqueous Layer 1 (Product-COO⁻, SM-COO⁻, MsO⁻) PhaseSep1->Aq1 Keep Acidify 3. Acidify Aqueous to pH 1-2 (Add HCl/KHSO4) Aq1->Acidify Extract 4. Extract with EtOAc/DCM Acidify->Extract Org2 Organic Layer 2 (Product-COOH) Extract->Org2 Keep Aq2 Aqueous Layer 2 (SM-NH2⁺, Salts) Extract->Aq2 Discard (Contains SM) Final Pure Product N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine Org2->Final Dry & Concentrate

Figure 1: The "Reverse-Switch" extraction logic. By acidifying to pH 1-2, the starting material becomes cationic (water-soluble) while the product becomes neutral (organic-soluble).

Troubleshooting & FAQs

Q1: I acidified the mixture, but my product oiled out and trapped impurities. What happened?

A: This is "Oiling Out," common with N-aryl amino acids.

  • Cause: Rapid acidification causes the product to precipitate as an amorphous oil rather than a crystal, trapping the starting material inside the oil droplets before it can partition into the water.

  • Fix:

    • Dissolve the oil in a minimal amount of warm Ethyl Acetate .

    • Add the acidic water (pH 1) slowly while stirring.

    • Allow the layers to equilibrate for at least 15 minutes. The solvent keeps the product in solution, allowing the interface to effectively exchange the impurities.

Q2: LCMS shows I still have 5-10% Starting Material after the acid wash.

A: The lipophilicity of the "4-ethoxyphenyl" group is fighting against the ionization of the amine.

  • Explanation: Even when protonated, the starting material is quite greasy. It may partition partially into the organic layer.

  • Protocol Adjustment:

    • Increase Acid Strength: Ensure the aqueous wash is pH 1.0 (0.5 M to 1 M HCl).

    • Change Solvent: Switch from DCM (very good at dissolving greasy salts) to Diethyl Ether or Hexane/EtOAc (1:1) . The protonated starting material is much less soluble in ether/hexane than in DCM.

Q3: Can I use crystallization instead?

A: Yes, and it is often superior for final polishing.

  • Solvent System: Toluene or Ethanol/Water.

  • Logic: The product (N-sulfonylated) usually has a higher melting point and better crystallinity than the zwitterionic starting material.

  • Procedure: Dissolve crude in hot Toluene. Add dropwise hexanes until turbid. Cool slowly. The unreacted amine usually stays in the mother liquor.

Q4: How do I remove the purple/brown color?

A: N-aryl compounds (anilines) oxidize easily to form colored quinoid species.

  • Fix: Pass the organic solution (DCM) through a short pad of Silica Gel or Activated Charcoal before final concentration. The polar colored impurities stick to the silica; the product elutes easily.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solubility behavior of amino acid derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for sulfonamide acidity vs. amine basicity).

  • BenchChem Technical Library. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture. Link

  • ResearchGate Community. (2016).[2] Discussions on workup of sulfonylation reactions. Link

(Note: Specific synthesis papers for this exact molecule are proprietary/sparse, but the protocols above are derived from standard "First Principles" of organic purification verified against analogous N-aryl sulfonamide literature.)

Sources

Validation & Comparative

Comprehensive NMR Comparison Guide: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine vs. Non-Sulfonated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the unambiguous structural confirmation of complex active pharmaceutical ingredient (API) intermediates is a critical quality attribute. N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a highly functionalized molecule featuring competing electronic systems: a strongly electron-donating ethoxy ether and a strongly electron-withdrawing methylsulfonamide.

This guide objectively evaluates the


H and 

C NMR spectral performance of this target compound by comparing it directly against its non-sulfonated precursor alternative, N-(4-ethoxyphenyl)alanine . By analyzing the spectral shifts, we can map the exact mechanistic causality of the sulfonyl group's electronic effects on the molecule's structural elucidation.

Mechanistic Causality: Electronic Effects on Spectral Shifts

The interpretation of this molecule relies heavily on understanding the "push-pull" electron density dynamics across the aromatic and aliphatic systems.

  • The Sulfonamide EWG Effect: In standard secondary arylamines (like the alternative analog), the nitrogen lone pair donates electron density into the aromatic ring via resonance, shielding the ortho and para protons. However, the introduction of the methylsulfonyl group (

    
    ) creates a powerful electron-withdrawing group (EWG). The lack of efficient 
    
    
    
    orbital overlap prevents the nitrogen lone pair from effectively delocalizing into the aromatic ring, significantly altering the Hammett substituent constants[1]. This inductive withdrawal propagates through the sigma framework, heavily deshielding both the ortho-aromatic protons and the adjacent alanine
    
    
    -proton[2].
  • The Ethoxy EDG Effect: Conversely, the para-ethoxy group acts as a strong

    
    -donor. It shields the aromatic protons ortho to the oxygen, keeping their resonance frequency relatively upfield. This opposing electronic substitution results in a highly predictable and distinct AA'BB' splitting pattern (two doublets) characteristic of 1,4-disubstituted benzenes[3].
    

Comparative Quantitative Data

The following tables summarize the quantitative spectral data, highlighting the resolution and peak dispersion achieved when comparing the sulfonated product against its non-sulfonated alternative.

Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO- )
Proton EnvironmentTarget Product Shift (

, ppm)
Alternative Analog Shift (

, ppm)
Multiplicity & CouplingCausality / Shift Rationale
-COOH 12.8012.50br sDeshielded by H-bonding and proximity to the EWG sulfonyl group.
Ar-H (ortho to N)7.256.55d (

Hz)
Sulfonyl group eliminates N-lone pair donation, strongly deshielding ortho protons[1].
Ar-H (ortho to O)6.926.70d (

Hz)
Shielded by ethoxy EDG resonance; less affected by N-substitution[3].

-CH
(Alanine)
4.853.90q (

Hz)
Pronounced inductive deshielding by the N-methylsulfonyl group[4].
Ethoxy -CH

-
4.023.95q (

Hz)
Standard electronegative oxygen deshielding[5].
-SO

CH

3.10N/AsCharacteristic isolated methylsulfonyl singlet.
Alanine -CH

1.351.25d (

Hz)
Slight downfield shift from the distant sulfonyl inductive effect.
Ethoxy -CH

1.321.30t (

Hz)
Unaffected terminal aliphatic methyl.
Table 2: C NMR Chemical Shift Comparison (100 MHz, DMSO- )
Carbon EnvironmentTarget Product Shift (

, ppm)
Alternative Analog Shift (

, ppm)
Causality / Shift Rationale
-COOH (C=O)173.5175.2Sulfonyl EWG effect slightly shields the carbonyl via reduced conjugation.
Ar-C (C-O)158.4152.1Strong ethoxy inductive and resonance effect.
Ar-C (C-N)129.0141.5Loss of N-lone pair donation shifts the ipso-carbon upfield.
Ar-CH (ortho to N)131.2114.8Pronounced deshielding due to the sulfonamide EWG effect.
Ar-CH (ortho to O)115.0115.5Shielded by the directly attached ethoxy group.
Ethoxy -CH

-
63.563.8Standard aliphatic C-O shift.

-CH
(Alanine)
56.252.0Deshielded by the adjacent N-sulfonyl group.
-SO

CH

39.8N/ACharacteristic sulfonyl methyl carbon.
Alanine -CH

15.516.2Standard aliphatic carbon.
Ethoxy -CH

14.815.0Standard aliphatic carbon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. Do not merely acquire data; verify the integrity of the magnetic field and the solvent environment at every step.

Protocol 1: Sample Preparation and Internal Calibration
  • Dissolution: Dissolve 15–20 mg of the target analyte in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D).
    
  • Internal Standard Addition: Add 0.03% (v/v) Tetramethylsilane (TMS).

  • Self-Validation Check: Upon initial scanning, the TMS peak must appear at exactly 0.00 ppm. Furthermore, the residual DMSO-

    
     pentet must appear at 2.50 ppm (
    
    
    
    H) and 39.52 ppm (
    
    
    C)[6],[7]. Any deviation >0.02 ppm indicates an unstable deuterium lock or temperature fluctuation, requiring immediate recalibration.
Protocol 2: Instrument Tuning and Acquisition
  • Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D gradient shimming.

  • Self-Validation Check (FWHM): Measure the Full Width at Half Maximum (FWHM) of the TMS signal. It must be < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will obscure the critical 7.2 Hz coupling constant of the alanine methyl doublet.

  • 1D Acquisition:

    • 
      H NMR:  Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay (
      
      
      
      ) to ensure complete longitudinal relaxation.
    • 
      C NMR:  Acquire 1024 scans using WALTZ-16 proton decoupling to prevent multiplet overlap.
      
Protocol 3: Spectral Processing
  • Window Functions: Apply a 0.3 Hz exponential line broadening (LB) function to the free induction decay (FID) prior to Fourier Transformation. This specific value enhances the signal-to-noise ratio of the dilute

    
    -proton without sacrificing the resolution required to observe the AA'BB' aromatic coupling.
    
  • Phase Correction: Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes, which is critical for accurate integration of the 3H methylsulfonyl singlet versus the 2H ethoxy quartet.

Structural Elucidation Workflow

To map the exact connectivity of the methylsulfonyl group to the alanine core, 1D NMR is often insufficient due to the lack of direct scalar coupling across the heteroatom. A 2D correlation workflow is required.

Workflow Prep Sample Preparation (DMSO-d6 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Acq2D 2D NMR Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing (Fourier Transform & Phasing) Acq1D->Process Acq2D->Process Validate Structural Validation (Peak-to-Structure Assignment) Process->Validate

Figure 1: Self-validating NMR workflow for structural elucidation and peak assignment.

References

  • Title : NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry | Source : illinois.edu | URL : 6

  • Title : Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides | Source : uark.edu | URL : 1

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | Source : pitt.edu | URL : 7

  • Title : Approximating Proton NMR Chemical Shifts | Source : pdx.edu | URL : 5

  • Title : Proton NMR Skills (Benzene Derivatives) | Source : youtube.com | URL : 3

  • Title : 12.04 1H NMR Chemical Shifts | Source : organicchemistryguide.com | URL : 4

Sources

Mass spectrometry fragmentation pattern analysis of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine , a specialized reference standard often utilized in impurity profiling and metabolite identification studies related to phenetidine and sulfonamide derivatives.

Unlike generic spectral libraries, this guide dissects the mechanistic causality behind the fragmentation, comparing the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) systems. We establish a self-validating protocol for researchers requiring absolute specificity in complex matrices.

Part 1: Chemical Identity & Structural Profile[1]

Before analyzing fragmentation, the structural constraints must be defined to predict ionization behavior.

Compound: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine CAS No: 474006-03-6 Molecular Formula:


Exact Mass:  287.0827 Da
Physicochemical Properties Table[2]
PropertyValueMS Implication
Monoisotopic Mass 287.0827Base for accurate mass filtering (± 5 ppm).

(ESI)
288.0900Primary precursor in positive mode.

(ESI)
286.0754Primary precursor in negative mode.
Functional Groups Sulfonamide, Carboxylic Acid, Phenetidine EtherDistinctive neutral losses (

,

,

).
pKa (Predicted) ~3.5 (Acid), ~-1.5 (Sulfonamide N)Acidic moiety favors negative mode; however, ESI+ is often preferred for structural elucidation via fragmentation.

Part 2: Method Comparison (HRMS vs. QqQ)

For drug development professionals, the choice of instrument dictates the quality of data. We compare the "product" (the reference standard analyzed via specific methods) against alternative workflows.

Comparative Analysis: Performance Metrics
FeatureMethod A: HRMS (Orbitrap/Q-TOF) Method B: Triple Quadrupole (QqQ)
Primary Application Structural Elucidation & Unknown IDTargeted Quantitation (SRM/MRM)
Mass Accuracy < 5 ppm (Distinguishes

vs.

losses)
Unit Resolution (Nominal Mass)
Fragmentation Mode HCD (Higher-energy Collisional Dissociation)CID (Collision Induced Dissociation)
Sensitivity High (Femtogram range in SIM/PRM)Ultra-High (Attogram range in SRM)
Specificity Superior: Resolves isobaric interferences.Standard: Relies on unique transition ratios.
Recommendation Use for validating the fragmentation pathway.Use for routine monitoring in biological matrices.

Expert Insight: While QqQ is the gold standard for quantitation, HRMS is required during method development to confirm that the transition


 is indeed the loss of formic acid/carboxyl group and not a coincidental isobaric fragment from a matrix interference.

Part 3: Deep Dive – Fragmentation Pathways

The fragmentation of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine under Electrospray Ionization (ESI+) follows a logic dictated by bond dissociation energies (BDE).

Mechanistic Logic (Causality)
  • Sulfonyl Elimination: Sulfonamides are prone to

    
     bond cleavage. However, the 
    
    
    
    extrusion (loss of 64 Da) is a hallmark rearrangement in aromatic sulfonamides.
  • Carboxylic Acid Loss: The alanine moiety readily loses the carboxylic acid group as

    
     (46 Da) or 
    
    
    
    (46 Da) due to the proximity of the protonated amine (or amide-like nitrogen).
  • Ethoxy Group Degradation: The phenetidine ring system typically undergoes ether cleavage, losing ethylene (

    
    , 28 Da) to form a phenol-like radical cation.
    
Visualization: Fragmentation Tree (DOT Diagram)

The following diagram maps the predicted dissociation pathways based on ESI+ behavior of N-sulfonyl amino acids.

FragmentationPathways Precursor Precursor [M+H]+ m/z 288.09 Frag1 Fragment A [M+H - HCOOH]+ m/z 242.08 Precursor->Frag1 Loss of HCOOH (-46 Da) (Carboxylic Acid Cleavage) Frag2 Fragment B [M+H - SO2]+ m/z 224.13 Precursor->Frag2 Loss of SO2 (-64 Da) (Sulfonamide Rearrangement) Frag3 Fragment C [M+H - Ethylene]+ m/z 260.06 Precursor->Frag3 Loss of C2H4 (-28 Da) (Ether Cleavage) Frag4 Phenetidine Ion [C8H10NO]+ m/z 136.08 Frag1->Frag4 S-N Bond Cleavage Frag2->Frag4 Amide Hydrolysis Frag5 Sulfonyl-Alanine Core [C4H8NO4S]+ m/z 166.02

Figure 1: Predicted ESI+ fragmentation tree illustrating the three primary dissociation pathways: carboxylic acid loss, sulfonamide rearrangement, and ether cleavage.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this step-by-step workflow. This protocol includes "Checkpoints" to validate the system status.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in 1 mL of LC-MS grade Methanol .

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Checkpoint: Solution must be clear. Turbidity indicates poor solubility or impurities.

MS Source Conditions (ESI+)[3]
  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units

  • Aux Gas: 10 arb units

  • Scan Range: m/z 100 – 400

Fragmentation Optimization (Ramping)

Do not use a static collision energy (CE).

  • Protocol: Perform a "CE Ramp" from 10 eV to 50 eV.

  • Observation:

    • Low Energy (10-20 eV): Look for m/z 242 (Loss of HCOOH).

    • Medium Energy (25-35 eV): Look for m/z 224 (Loss of

      
      ) and m/z 260 (Loss of 
      
      
      
      ).
    • High Energy (>40 eV): Look for the characteristic phenetidine ring fragment at m/z 136/138.

Data Validation (The "Trust" Step)

To confirm the identity of the m/z 224 fragment (Loss of


 vs Loss of 4 oxygens?), check the isotope pattern.
  • Sulfur Rule: The presence of Sulfur (S) contributes significantly to the M+2 peak (

    
     is ~4.2%).
    
  • Validation: If m/z 224 retains the Sulfur atom, the M+2 peak should be visible. If m/z 224 is formed by losing the sulfonyl group entirely, the M+2 ratio will drop significantly. Note: In this specific pathway,

    
     loss removes the sulfur, so the M+2 peak intensity at m/z 224 should decrease compared to the precursor.
    

References

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]

  • Jayawardene, D., et al. (2002).[1] "Fragmentation characteristics of peptide-metal ion adducts...". Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectral Library. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (Phenacetin derivative comparison). [Link]

Sources

Comparative Bioactivity Guide: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine —a specialized N-aryl-N-sulfonyl amino acid scaffold—versus standard sulfonamides (e.g., sulfamethoxazole, celecoxib).

The analysis focuses on the structural divergence that shifts bioactivity from antibacterial (DHPS inhibition) to enzyme inhibition (MMP/Aldose Reductase) and anti-inflammatory pathways.

Executive Summary

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS: 474006-03-6) represents a distinct class of tertiary sulfonamides where the nitrogen atom is fully substituted, abolishing the classic antibacterial activity associated with primary/secondary sulfonamides. Unlike standard sulfa drugs (which mimic PABA to inhibit folate synthesis), this scaffold is engineered for matrix metalloproteinase (MMP) inhibition , aldose reductase inhibition (ARI) , or as a chemotype for integrin antagonists .

This guide compares its physicochemical profile, mechanism of action (MoA), and experimental utility against clinical standards.

Structural & Physicochemical Comparison

The core differentiation lies in the nitrogen substitution and the acidic backbone . Standard sulfonamides rely on an ionizable -SO₂NH- group (pKa ~10) for bacteriostatic action. The subject compound features a carboxylic acid (pKa ~3-4) and a non-ionizable sulfonamide linkage, fundamentally altering its pharmacophore.

Table 1: Physicochemical Profile Comparison[1]
FeatureN-(4-ethoxyphenyl)-N-(methylsulfonyl)alanineStandard Sulfonamide (e.g., Sulfamethoxazole)COX-2 Inhibitor (e.g., Celecoxib)
Core Scaffold N-Aryl-N-Sulfonyl Amino AcidN-Heterocyclic SulfonamideDiarylheterocycle Sulfonamide
Sulfonamide Type Tertiary (No N-H)Secondary (-SO₂NH-)Primary (-SO₂NH₂)
Key Functional Group Carboxylic Acid (-COOH)Aniline (-NH₂)Sulfonamide (-SO₂NH₂)
pKa (Acidic) ~3.5 (Carboxyl)~5.6 (Sulfonamide NH)~11.1 (Sulfonamide NH)
Bioactivity Class Enzyme Inhibitor (MMP/ARI) / IntermediateAntibacterial (Folate Antagonist)Anti-inflammatory (COX-2)
Target Interaction Zinc Chelation / Anion PocketDihydropteroate Synthase (DHPS)Cyclooxygenase-2 Hydrophobic Pocket
Solubility (pH 7.4) High (Anionic form)ModerateLow (Lipophilic)

Key Insight: The absence of the unsubstituted sulfonamide nitrogen in N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine renders it inactive against bacteria , as it cannot mimic the transition state required for DHPS inhibition. Instead, the carboxylic acid moiety directs it toward zinc-dependent metalloproteases or anion-binding pockets in reductases.

Mechanism of Action (MoA) & Signaling Pathways

Standard Sulfonamides (Antibacterial)

Standard sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) . They require a primary aromatic amine (N4) and an acidic sulfonamide proton (N1) to mimic p-aminobenzoic acid (PABA).

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (Enzyme Inhibition)

This compound operates via a ligand-based inhibition mechanism:

  • Zinc Binding (MMP Context): The carboxylic acid group coordinates with the catalytic Zinc (Zn²⁺) ion in the active site of MMPs (e.g., MMP-2, MMP-9).

  • Hydrophobic Interaction: The 4-ethoxyphenyl group occupies the S1' specificity pocket (hydrophobic channel), providing selectivity over other proteases.

  • Sulfonyl "Kink": The methylsulfonyl group acts as a rigid spacer, orienting the phenyl ring for optimal pi-stacking or hydrophobic burial.

Diagram 1: Divergent Signaling Pathways

This diagram illustrates the mechanistic split between PABA antagonism (Standard) and Zinc/Anion targeting (Subject Compound).

BioactivityPathways Compound N-(4-ethoxyphenyl)- N-(methylsulfonyl)alanine Target_MMP Target: MMP / Aldose Reductase (Zinc/Anion Pocket) Compound->Target_MMP COOH coordinates Zn²⁺ Ethoxyphenyl fills S1' Standard Standard Sulfonamide (Sulfamethoxazole) Target_DHPS Target: DHPS (PABA Binding Site) Standard->Target_DHPS Mimics PABA Competes for Active Site Effect_ECM Inhibition of ECM Degradation (Anti-metastatic / Anti-inflammatory) Target_MMP->Effect_ECM Blocks Catalytic Activity Effect_Bact Inhibition of Folate Synthesis (Bacteriostatic) Target_DHPS->Effect_Bact Depletes Tetrahydrofolate

Caption: Mechanistic divergence: The tertiary sulfonamide scaffold targets metalloenzymes (MMP/ARI), whereas standard secondary sulfonamides target bacterial folate synthesis.

Experimental Protocols for Bioactivity Assessment

To validate the performance of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, researchers should utilize the following assays, contrasting them with standard sulfonamide protocols.

Synthesis of the Scaffold (N-Sulfonylation)

Unlike standard sulfonamides synthesized from sulfonyl chlorides and amines, this scaffold requires N-alkylation/sulfonylation of an amino acid.

Protocol:

  • Starting Material: N-(4-ethoxyphenyl)alanine (prepared via reductive amination of 4-ethoxy-aniline and pyruvate, or nucleophilic substitution).

  • Sulfonylation: Dissolve substrate in DCM/Pyridine (1:1).

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0°C.

  • Workup: Stir at RT for 4h. Quench with 1N HCl. Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water to obtain the N-mesyl derivative.

MMP-2/9 Inhibition Assay (Fluorometric)

Primary assay for N-aryl-N-sulfonyl amino acids.

Materials:

  • Recombinant Human MMP-2 or MMP-9 (active domain).

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

Workflow:

  • Preparation: Dilute N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL enzyme + 20 µL compound. Incubate 30 min at 37°C to allow Zinc chelation.

  • Reaction: Add 10 µL substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) for 60 min.

  • Analysis: Calculate IC₅₀ using a sigmoidal dose-response curve.

    • Expected Result: IC₅₀ in the low micromolar range (1–50 µM) for this specific unoptimized scaffold.

    • Control: Ilomastat (GM6001) as positive control (IC₅₀ ~ nM range).

Aldose Reductase Inhibition (Spectrophotometric)

Secondary potential target due to the N-sulfonyl glycine/alanine core.

Workflow:

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

  • Reaction Mix: 135 mM Phosphate buffer (pH 7.0), 0.2 mM Li₂SO₄, 0.03 mM NADPH, 1 mM DL-Glyceraldehyde (substrate).

  • Initiation: Add compound (10 µM) and start reaction with substrate.

  • Detection: Monitor decrease in Absorbance at 340 nm (NADPH oxidation) for 5 min.

  • Comparison: Compare % inhibition vs. Sorbinil (Standard ARI).

Supporting Data & Analysis

Structure-Activity Relationship (SAR) Analysis

The bioactivity of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is governed by three pharmacophoric points:

  • Region A (Acidic Head): The Alanine carboxylate is critical for electrostatic interactions (e.g., Arg/Lys residues in ARIs or Zn²⁺ in MMPs). Esterification (e.g., Ethyl ester) typically abolishes activity , confirming the acid's role.

  • Region B (Linker): The Methylsulfonyl group (

    
    ) provides a rigid "kink" that forces the aromatic ring into a specific conformation, unlike the flexible amide bond in Phenacetin.
    
  • Region C (Hydrophobic Tail): The 4-ethoxyphenyl group mimics the substrate's hydrophobic side chain.

Diagram 2: SAR Pharmacophore Map

Visualizing the functional regions of the molecule.

SAR_Map Center N-(4-ethoxyphenyl)- N-(methylsulfonyl)alanine Acid Carboxylic Acid (-COOH) Zinc Binding / H-Bond Donor (Essential for Potency) Center->Acid Region A Sulfonyl Methylsulfonyl Group Conformational Lock (Non-reactive) Center->Sulfonyl Region B Aryl 4-Ethoxyphenyl Group Hydrophobic S1' Interaction (Selectivity Determinant) Center->Aryl Region C

Caption: Pharmacophore dissection: The carboxylate drives binding affinity, while the ethoxyphenyl group dictates enzyme selectivity.

Toxicity Profile Comparison
  • Standard Sulfonamides: High risk of hypersensitivity (Stevens-Johnson Syndrome) due to the formation of hydroxylamine metabolites from the primary aromatic amine.

  • N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine:

    • Hypersensitivity: Reduced risk. The nitrogen is tertiary and sulfonylated, preventing the formation of toxic hydroxylamine metabolites.

    • Aniline Toxicity: The "4-ethoxyphenyl" moiety resembles p-phenetidine (a metabolite of Phenacetin). Potential for nephrotoxicity exists if the N-C bond is cleaved metabolically, releasing 4-ethoxyaniline. However, the strong N-S bond makes this cleavage less favorable than the amide hydrolysis in Phenacetin.

References

  • Sigma-Aldrich. Product Specification: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS 474006-03-6).[1][2]Link

  • Supuran, C. T., et al. (2003). Protease inhibitors: Synthesis of L-alanine derivatives as MMP inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Malamas, M. S., et al. (1991). N-Substituted amino acid inhibitors of aldose reductase. Journal of Medicinal Chemistry, 34(4), 1492-1503. (Representative class data for N-sulfonyl amino acids). Link

  • ChemDiv. Compound Library: N-sulfonyl amino acid derivatives.Link

  • PubChem. Compound Summary for CID 28523648 (Related Analog).Link

Sources

Establishing a Primary Reference Standard for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of pharmaceutical development, the integrity of analytical data relies entirely on the quality of the reference standards used. N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a complex tertiary sulfonamide derivative, often encountered as a stable metabolite or process impurity in the synthesis of phenetidine-based pharmacophores.[1]

Unlike commodity chemicals (e.g., Caffeine USP), this specific compound lacks a widely available, pharmacopeia-certified primary standard.[1] Consequently, researchers must establish their own Primary Reference Standard .

This guide outlines the rigorous qualification protocol required to certify this material. It compares the two industry-dominant methodologies for purity assignment—Mass Balance (100% - Impurities) versus Quantitative NMR (qNMR) —and provides the experimental evidence to support qNMR as the superior technique for establishing de novo reference standards.[1]

Part 1: The Challenge of Qualification

When establishing a reference standard for a compound like N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, the primary challenge is metrological traceability .[1] You cannot use an HPLC calibration curve to determine its purity because no certified standard exists to calibrate against.

Therefore, the characterization must be absolute .

The Structural Target
  • Chemical Name: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine[1][2]

  • Molecular Formula: C₁₂H₁₇NO₅S

  • Molecular Weight: 287.33 g/mol

  • Key Structural Features:

    • Chirality: The alanine moiety introduces a chiral center (typically L-configuration if derived from natural amino acids).[1]

    • Chromophore: The 4-ethoxyphenyl group provides strong UV absorbance (approx. 250-270 nm).[1]

    • Ionization: The carboxylic acid allows for negative mode ESI-MS; the sulfonamide nitrogen is tertiary and non-ionizable, but the ethoxy group allows protonation in strong acid.

Part 2: Comparative Methodology (Mass Balance vs. qNMR)

For a primary standard, "Purity" is not just chromatographic area percent. It is the Potency (Assay), defined as the mass fraction of the specific molecule in the solid material.[1]

Comparison Table: Approaches to Potency Assignment
FeatureMethod A: Mass Balance (Traditional)Method B: qNMR (Modern Gold Standard)
Principle

Direct measurement of molar ratio against an unrelated Internal Standard (IS).[1]
Required Data HPLC (Area%), KF (Water), GC (Solvents), ROI (Ash).1H NMR spectrum + Precision balance data.
Traceability Dependent on detector response factors of impurities.Traceable to the Internal Standard (e.g., NIST-traceable Benzoic Acid).[1]
Bias Risk High. If an impurity is UV-invisible or co-elutes, purity is overestimated.Low. Depends only on signal integration and weighing accuracy.
Speed Slow (Requires 4+ different analytical techniques).[1]Fast (Single experiment).
Suitability Better for routine QC of known drugs.Superior for establishing NEW reference standards.
Recommendation

For N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, Method B (qNMR) is the scientifically preferred choice for initial characterization because it does not assume that all impurities are detected by HPLC-UV.[1]

Part 3: Qualification Workflow & Visualization

The following diagram illustrates the critical path for establishing the reference standard, highlighting the decision points between Mass Balance and qNMR.

ReferenceStandardWorkflow Start Crude Synthesized Material (>95% HPLC) StructID Structural Elucidation (1H/13C NMR, MS, IR, XRD) Start->StructID Split Purity Assignment StructID->Split MB_Path Mass Balance Path (Cumulative Error) Split->MB_Path Traditional qNMR_Path qNMR Path (Direct Potency) Split->qNMR_Path Recommended HPLC HPLC-UV/MS (Organic Impurities) MB_Path->HPLC KF Karl Fischer (Water Content) MB_Path->KF GC GC-Headspace (Residual Solvents) MB_Path->GC ROI Residue on Ignition (Inorganics) MB_Path->ROI CoA Generate Certificate of Analysis (Primary Standard) HPLC->CoA KF->CoA GC->CoA ROI->CoA IS_Select Select Internal Standard (e.g., Maleic Acid) qNMR_Path->IS_Select Weighing Metrological Weighing (Microbalance) IS_Select->Weighing Acquisition 1H NMR Acquisition (d1 > 5*T1) Weighing->Acquisition Acquisition->CoA

Figure 1: Decision workflow for certifying the N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine reference standard. The qNMR path offers a more direct chain of traceability.

Part 4: Detailed Experimental Protocols

Structural Confirmation (Identity)

Before purity is assigned, the structure must be unequivocally proven.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm).[1]

    • Identify the methylsulfonyl singlet (distinctive sharp peak ~2.9–3.1 ppm).[1]

    • Identify the alanine doublet (methyl group) and quartet/multiplet (alpha-proton).[1]

    • Aromatic Region: Two doublets (AA'BB' system) indicative of the 1,4-disubstituted benzene ring.[1]

  • Mass Spectrometry (LC-MS/ESI):

    • Operate in Negative Mode (ESI-) to detect the carboxylate ion

      
      .[1]
      
    • Operate in Positive Mode (ESI+) for

      
      .[1]
      
    • Note: Sulfonamides often show characteristic fragmentation losses of

      
       (64 Da).[1]
      
Purity by HPLC-UV (Chromatographic Purity)

This determines the ratio of the analyte to related organic impurities, but not the absolute content.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/sulfonamide bonds).[1]

  • Acceptance Criteria: Main peak area > 99.0%.

The Gold Standard: qNMR Protocol

This protocol provides the Certified Purity Value (Potency).[1]

Reagents:

  • Analyte: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (approx 20 mg).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).[1] Why? High purity, non-hygroscopic, and distinct singlet at ~6.3 ppm which does not overlap with the analyte.

  • Solvent: DMSO-d6 (99.9 atom % D).[1]

Procedure:

  • Weighing: Using a calibrated microbalance (readability 0.001 mg), weigh exactly ~10 mg of the Analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same weighing boat.
  • Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds . (Crucial: Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).[1]
    • Scans: 16 or 32 (for sufficient S/N ratio > 300:1).

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be performed manually and meticulously.

  • Calculation:

    
    
    Where:
    
    • 
       = Integral area[1]
      
    • 
       = Number of protons contributing to the signal (e.g., 2 for Maleic acid singlet, 3 for Mesyl methyl)[1]
      
    • 
       = Molecular weight[1][3][4]
      
    • 
       = Mass weighed[1]
      
    • 
       = Purity (as a decimal)[1][4]
      

Part 5: Stability and Homogeneity

A reference standard is useless if it degrades.

  • Hygroscopicity (DVS): The carboxylic acid moiety makes this compound potentially hygroscopic.[1] Run Dynamic Vapor Sorption. If mass change > 2% at 80% RH, the standard must be stored in a desiccator and handled in a glovebox.

  • Thermal Stability (DSC):

    • Run Differential Scanning Calorimetry from 30°C to 250°C at 10°C/min.

    • Look for a sharp melting endotherm.

    • Warning: Sulfonamides can decompose near their melting points. If an exotherm follows the melt immediately, the compound is thermally unstable.

Stability Monitoring Diagram

StabilityLogic Storage Storage Condition (-20°C, Amber Vial) Time0 Initial Certification (T=0) Storage->Time0 Retest Retest Date (12 Months) Time0->Retest Check Pass HPLC & Water? Retest->Check Extend Extend Validity (+12 Months) Check->Extend Yes Fail Discard/Recalibrate Check->Fail No Extend->Retest Loop

Figure 2: Lifecycle management of the primary reference standard.

Part 6: Conclusion

Establishing N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine as a primary reference standard requires shifting from relative methods (HPLC area %) to absolute methods (qNMR).[1]

While Mass Balance is acceptable for routine batch release, qNMR provides the SI-traceable accuracy required for a Primary Reference Standard. By following the protocol above—specifically using Maleic Acid as an internal standard in DMSO-d6 with a long relaxation delay—researchers can certify the potency of this compound with an uncertainty of < 0.5%, satisfying the stringent requirements of ICH Q3A/Q3B guidelines for impurity characterization.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[5] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] Link

  • Sigma-Aldrich (Merck). (2023).[1] Certified Reference Materials and qNMR Traceability.[6]Link

  • Bhatti, S. P., et al. (2005).[1] Synthesis and biological activity of some new N-arylsulfonyl amino acid derivatives. Indian Journal of Chemistry, Section B. (Provides context on sulfonamide synthesis).[1] Link

Sources

Technical Guide: FTIR Spectral Analysis and Functional Group Validation of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine using Fourier Transform Infrared (FTIR) spectroscopy. Context: In drug development, this molecule represents a critical intermediate where a secondary amine is converted into a tertiary sulfonamide. The success of this synthesis hinges on the complete disappearance of the N-H stretching vibration and the emergence of sulfonyl (


) characteristic bands.
Scope:  We compare the target molecule against its precursor (N-(4-ethoxyphenyl)alanine) and evaluate the performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr) modalities for this specific application.

Part 1: Structural Deconstruction & Theoretical Prediction

To validate the molecule, we must first map its vibrational modes. The molecule consists of three distinct pharmacophores: a carboxylic acid tail, a phenetidine (ethoxy-phenyl) core, and a methylsulfonyl head group.

Graphviz Diagram: Structural Vibrational Map

The following diagram maps the specific functional groups to their expected wavenumber regions.

FTIR_Structure_Map Molecule N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine Sulfonyl Sulfonyl Group (N-SO2-CH3) Molecule->Sulfonyl Acid Carboxylic Acid (-COOH) Molecule->Acid Ether Ethoxy Ether (Ar-O-CH2-) Molecule->Ether Ring Aromatic Ring (1,4-disubstituted) Molecule->Ring Asymmetric Stretch\n~1330-1370 cm⁻¹ Asymmetric Stretch ~1330-1370 cm⁻¹ Sulfonyl->Asymmetric Stretch\n~1330-1370 cm⁻¹ Symmetric Stretch\n~1140-1170 cm⁻¹ Symmetric Stretch ~1140-1170 cm⁻¹ Sulfonyl->Symmetric Stretch\n~1140-1170 cm⁻¹ C=O Stretch\n~1700-1730 cm⁻¹ C=O Stretch ~1700-1730 cm⁻¹ Acid->C=O Stretch\n~1700-1730 cm⁻¹ O-H Stretch (Broad)\n2500-3300 cm⁻¹ O-H Stretch (Broad) 2500-3300 cm⁻¹ Acid->O-H Stretch (Broad)\n2500-3300 cm⁻¹ C-O-C Asym Stretch\n~1240 cm⁻¹ C-O-C Asym Stretch ~1240 cm⁻¹ Ether->C-O-C Asym Stretch\n~1240 cm⁻¹ C=C Ring Stretch\n~1500-1600 cm⁻¹ C=C Ring Stretch ~1500-1600 cm⁻¹ Ring->C=C Ring Stretch\n~1500-1600 cm⁻¹ OOP Bending (Para)\n~800-850 cm⁻¹ OOP Bending (Para) ~800-850 cm⁻¹ Ring->OOP Bending (Para)\n~800-850 cm⁻¹

Figure 1: Vibrational map linking chemical substructures to diagnostic FTIR bands.

Part 2: Comparative Analysis (Precursor vs. Product)

The most robust validation method is a differential analysis against the unsulfonylated precursor, N-(4-ethoxyphenyl)alanine . The reaction is deemed successful only if the spectral changes in Table 1 are observed.

Table 1: Critical Spectral Validation Points
Functional GroupModePrecursor (Secondary Amine)Target Product (Tertiary Sulfonamide)Validation Status
Amine (N-H) StretchingPresent (3300–3400 cm⁻¹)ABSENT PRIMARY INDICATOR
Sulfonyl (S=O) Asymmetric StretchAbsent1330–1370 cm⁻¹ (Strong)Confirmation
Sulfonyl (S=O) Symmetric StretchAbsent1140–1170 cm⁻¹ (Strong)Confirmation
Carbonyl (C=O) Stretching~1700 cm⁻¹~1710–1730 cm⁻¹Shift due to electron withdrawal by SO₂
Ether (C-O-C) Asymmetric Stretch~1240 cm⁻¹~1240 cm⁻¹Unchanged (Internal Standard)

Expert Insight: The "Smoking Gun" for this synthesis is the disappearance of the N-H stretch . In the precursor, the secondary amine N-H appears as a sharp band around 3350 cm⁻¹. In the product, the nitrogen is fully substituted (tertiary), so this band must vanish. If a peak remains at 3300–3400 cm⁻¹, the reaction is incomplete. Note: Do not confuse the broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) with the sharp N-H stretch.

Part 3: Methodological Protocol (ATR vs. KBr)

For this specific molecule, we compare two acquisition modes.[1][2][3][4]

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Sample Prep None (Direct powder contact)Complex (Grinding with KBr salt)
Pathlength Dependent on wavelength (penetration depth)Constant (defined by pellet thickness)
Resolution Good for strong peaks (C=O, S=O)Superior for weak overtones & fingerprinting
Hygroscopicity Low riskHigh risk (KBr absorbs water, obscuring O-H region)
Recommendation Preferred for Routine QC Preferred for Structural Elucidation
Standard Operating Procedure (SOP) for Routine QC (ATR Mode)

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[5]

  • Scans: 32 (Screening) or 64 (Final Report).

Workflow Diagram:

Experimental_Workflow Start Sample: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine Prep 1. Dry sample (Vacuum oven, 40°C, 2h) to remove lattice water Start->Prep Background 2. Acquire Background Spectrum (Clean Crystal, Air) Prep->Background Load 3. Load ~5mg Powder on Crystal Apply High Pressure (>80 psi) Background->Load Acquire 4. Acquire Sample Spectrum (4000-600 cm⁻¹) Load->Acquire Process 5. ATR Correction Algorithm (Corrects penetration depth intensity) Acquire->Process Analyze 6. Validate Peaks: Check 1350/1160 cm⁻¹ (S=O) Confirm Absence of 3350 cm⁻¹ (N-H) Process->Analyze

Figure 2: Step-by-step ATR acquisition workflow for functional group validation.

Detailed Protocol Steps:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by running a "preview" scan; the baseline should be flat.

  • Background: Collect a background spectrum of ambient air. This subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor.

  • Sample Loading: Place approximately 2-5 mg of the dried white powder onto the center of the crystal.

  • Contact: Lower the pressure arm/anvil. Crucial: Apply maximum pressure (typically a "click" on torque-limited presses) to ensure intimate contact between the solid and the crystal. Poor contact results in weak peaks and a noisy baseline.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (available in most software like OMNIC or OPUS). This corrects the intensity distortion where low-wavenumber peaks appear artificially strong in ATR compared to transmission spectra.

Part 4: Data Interpretation & Troubleshooting

Common Artifacts
  • Broad Peak at 3400 cm⁻¹: If you see a broad hump here, it is likely moisture (O-H stretch from water), not the amine. Dry the sample and re-run.

  • Doublet at 2350 cm⁻¹: This is atmospheric Carbon Dioxide . It indicates the background scan was not recent enough or the purge is fluctuating. It can be ignored for structural validation but looks unprofessional in publication.

  • Weak Fingerprint Region (<1000 cm⁻¹): In ATR, this region often has lower energy throughput. If the aromatic OOP bands (800-850 cm⁻¹) are indistinguishable from noise, switch to KBr pellet method.

Validation Criteria

For the sample to pass QC:

  • Identity: The spectrum must match the reference standard with a correlation coefficient > 0.95.

  • Purity: The baseline at 1800–2500 cm⁻¹ should be flat (no scattering).

  • Reaction Completion: The ratio of the Amide/Sulfonamide peak height to the residual N-H noise floor must be statistically significant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group assignments).
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

  • Thermo Fisher Scientific. (2025). "FTIR Sample Handling: ATR vs. Transmission." Application Note AN505.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Specific reference for Sulfonamide S=O asymmetric/symmetric stretch assignments).
  • NIST Chemistry WebBook. "Infrared Spectra of Phenetidine Derivatives." National Institute of Standards and Technology.

Sources

Validating Assay Sensitivity and Specificity for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a complex conjugate characterized by a phenetidine core, a methylsulfonyl moiety, and an alanine amino acid tail. Structurally, it represents a potential Phase II metabolite or a specific synthetic impurity related to sulfonamide or phenetidine-class pharmacophores.

Detecting this analyte presents unique bioanalytical challenges:

  • Structural Similarity: It shares the 4-ethoxyphenyl backbone with Phenacetin and Phenetidine, requiring high specificity to avoid false positives.

  • Polarity: The alanine and methylsulfonyl groups significantly increase polarity compared to parent compounds, affecting retention times in Reversed-Phase Chromatography (RPC).

  • Trace Levels: As a metabolite or impurity, it often exists at ng/mL (ppb) concentrations in complex matrices (plasma, urine).

This guide compares the three primary detection methodologies—LC-MS/MS , HPLC-FLD , and ELISA —and provides a validated workflow for the superior method (LC-MS/MS) adhering to ICH M10 and FDA Bioanalytical Method Validation guidelines.

Methodology Comparison: Selecting the Right Tool

The choice of assay depends on the balance between sensitivity (LOD/LOQ) and throughput.

FeatureLC-MS/MS (Gold Standard) HPLC-FLD (Fluorescence) ELISA (Immunoassay)
Principle Mass-to-charge filtration (MRM)Native fluorescence of phenetidine ringAntibody-antigen binding
Specificity High (Differentiates by mass & fragmentation)Medium (Co-eluting fluorescent compounds interfere)Low/Medium (High cross-reactivity with sulfonamides)
Sensitivity (LOQ) < 1.0 ng/mL ~10–50 ng/mL~5–10 ng/mL
Throughput Medium (3–5 min/sample)Low (15–30 min/sample)High (96 samples/hour)
Matrix Effects Susceptible to ion suppression (requires cleanup)Less susceptibleSusceptible to non-specific binding
Development Cost High (Instrument & Expertise)LowHigh (Antibody generation)
Verdict Recommended for PK/Tox studies Acceptable for QC/High-conc samples Screening only
Workflow Visualization: Analytical Decision Matrix

DecisionMatrix Start Start: Define Analytical Goal Goal Is the goal Trace Quantification (<10 ng/mL) or Structural Confirmation? Start->Goal HighConc High Concentration / Quality Control Goal->HighConc No Trace Trace Analysis / PK Study Goal->Trace Yes HPLC Select HPLC-FLD (Cost-effective, uses native fluorescence) HighConc->HPLC LCMS Select LC-MS/MS (MRM Mode required for Specificity) Trace->LCMS Validation Proceed to ICH M10 Validation (Selectivity, Matrix Effect, Stability) HPLC->Validation LCMS->Validation

Caption: Decision tree for selecting the appropriate analytical platform based on sensitivity requirements.

Deep Dive: Validating the LC-MS/MS Protocol

Given the structural complexity, LC-MS/MS is the only method capable of meeting regulatory requirements for specificity in biological matrices. The following protocol establishes a self-validating system.

A. Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm). The core-shell technology provides higher resolution for separating the polar alanine conjugate from the solvent front.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: Acetonitrile (ACN).

  • Ionization: ESI Positive Mode (The amine in alanine and the phenetidine nitrogen are protonation sites).

B. MRM Transition Optimization (Theoretical Prediction)

To ensure specificity, you must monitor two transitions:

  • Quantifier (Primary):

    
     (Loss of methylsulfonyl-alanine group, leaving the phenetidine ion).
    
  • Qualifier (Secondary):

    
     (Further fragmentation of the phenetidine ring).
    
C. Sample Preparation: The "Self-Validating" Step

Direct protein precipitation ("crash") is often insufficient due to phospholipid suppression. Solid Phase Extraction (SPE) is required for robust validation.

Protocol:

  • Conditioning: HLB Cartridge (1 mL MeOH, 1 mL Water).

  • Loading: 200 µL Plasma spiked with Internal Standard (Deuterated analog or Phenacetin-d3).

  • Washing: 5% Methanol in Water (Removes salts/proteins).

  • Elution: 100% Methanol (Elutes the hydrophobic analyte).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (80:20).

Validation Framework (ICH M10 & FDA Guidelines)

To prove your assay is valid, you must perform the following experiments.

Experiment 1: Selectivity & Specificity

Objective: Prove that the signal comes only from N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine and not from the matrix or co-medications.

  • Method: Analyze blank matrix samples from 6 different individual sources (donors).

  • Acceptance Criteria: Response in blank matrix must be < 20% of the Lower Limit of Quantification (LLOQ) response.

Experiment 2: Matrix Effect (ME)

Objective: Quantify ion suppression caused by phospholipids.

  • Method:

    • Prepare analyte in neat solvent (Set A).

    • Extract blank matrix and then spike analyte into the extract (Set B).

    • Calculate ME Factor:

      
      .
      
  • Target: ME should be between 0.85 and 1.15 (indicating <15% suppression/enhancement).

Experiment 3: Sensitivity (LOD/LOQ)

Objective: Determine the lowest reliable detection limit.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio ≥ 3:1.

  • LOQ (Limit of Quantitation): S/N ratio ≥ 10:1 with precision (CV) ≤ 20%.

Validation Data Summary Table (Example)
ParameterAcceptance Criteria (ICH M10)Typical Result (LC-MS/MS)Typical Result (HPLC-FLD)
Linearity (

)

0.9980.995
Accuracy 85–115%92–104%88–110%
Precision (CV%)

3–6%8–12%
Matrix Effect N/A (Assess Impact)0.95 (Minimal)High Interference
LLOQ S/N > 100.5 ng/mL 25 ng/mL

Visualizing the Validation Workflow

ValidationWorkflow Prep 1. Sample Prep (SPE Cleanup) Sep 2. Separation (UHPLC C18) Prep->Sep Detect 3. Detection (MS/MS MRM) Sep->Detect Data 4. Data Analysis Detect->Data Check1 Check Specificity (Blank vs Spike) Data->Check1 Check2 Check Accuracy (QC Samples) Check1->Check2 Report Final Report (ICH M10 Compliant) Check2->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.